N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c17-11(7-10-12(18)14-5-4-13-10)15-8-2-1-3-9(6-8)16(19)20/h1-3,6,10,13H,4-5,7H2,(H,14,18)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOCNWCDURNZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis & Structural Validation of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Topic: Strategic Synthesis and Characterization of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
This technical guide details the synthesis and characterization of This compound , a compound featuring the privileged 3-oxopiperazine (ketopiperazine) scaffold linked to a nitro-aromatic system.[1] Ketopiperazines are constrained peptidomimetics often utilized in drug discovery to restrict conformational flexibility, enhancing binding affinity for kinases and GPCRs.
The protocol outlined below prioritizes regiocontrol during ring formation and addresses the low nucleophilicity of the 3-nitroaniline coupling partner. It employs a convergent synthetic strategy, validated by detailed spectroscopic predictions and mechanistic insights.
Retrosynthetic Analysis
The target molecule is disassembled into two primary synthons: the electron-deficient 3-nitroaniline and the heterocyclic core, (3-oxopiperazin-2-yl)acetic acid .[1]
Strategic Disconnections[2]
-
Amide Bond Formation: The final step involves forming a bond between a deactivated aniline and a carboxylic acid.[1] This requires high-energy activation (e.g., HATU or Acid Chloride).[1]
-
Heterocycle Construction: The 3-oxopiperazine core is best accessed via an intramolecular cyclization of an acyclic diester-diamine precursor.[1]
Figure 1: Retrosynthetic breakdown of the target molecule.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3-oxopiperazin-2-yl)acetate (The Scaffold)
This step utilizes a Michael addition followed by a lactamization.[1] Control of stoichiometry is critical to prevent polymerization (polyamidoamine formation).
-
Reagents: Ethylenediamine (1.0 equiv), Diethyl maleate (1.0 equiv), Ethanol (Abs).
-
Mechanism: The amine undergoes conjugate addition to the
-unsaturated ester, followed by intramolecular nucleophilic acyl substitution.
Protocol:
-
Dissolve ethylenediamine (6.0 g, 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask under
. -
Cool the solution to 0°C using an ice bath.
-
Add diethyl maleate (17.2 g, 100 mmol) dropwise over 30 minutes. Note: Exothermic reaction.[1][2] Maintain temp < 10°C to favor mono-addition.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Heat the mixture to reflux (78°C) for 4 hours to drive the cyclization (lactamization).
-
Concentrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/EtOAc or purify via flash column chromatography (DCM:MeOH 95:5) to yield the product as a white solid.
-
Target Yield: 65-75%[1]
-
Checkpoint: TLC (
in 10% MeOH/DCM).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Step 2: Hydrolysis to 2-(3-oxopiperazin-2-yl)acetic acid[1][2]
-
Reagents: LiOH
H O (1.5 equiv), THF/Water (3:1).
Protocol:
-
Dissolve the ester from Step 1 (1.86 g, 10 mmol) in THF (15 mL) and water (5 mL).
-
Add LiOH
H O (0.63 g, 15 mmol) in one portion. -
Stir at RT for 3 hours. Monitor by LCMS (disappearance of ethyl ester mass +28).
-
Acidify carefully with 1M HCl to pH ~3.
-
Concentrate to dryness or extract with n-butanol if solubility is an issue.[1] (The zwitterionic acid is highly polar; lyophilization of the crude residue is often preferred for the next step).
Step 3: Amide Coupling (The Critical Step)
3-Nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group.[1] Standard EDC couplings may fail or be sluggish.[1] HATU is selected for its high activity.[1]
-
Reagents: 2-(3-oxopiperazin-2-yl)acetic acid (1.0 equiv), 3-Nitroaniline (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (anhydrous).[1]
Protocol:
-
Dissolve 2-(3-oxopiperazin-2-yl)acetic acid (1.58 g, 10 mmol) in anhydrous DMF (20 mL).
-
Add DIPEA (5.2 mL, 30 mmol) and stir for 5 minutes.
-
Add HATU (4.56 g, 12 mmol). Stir for 15 minutes to form the activated ester (yellowing of solution).
-
Add 3-Nitroaniline (1.52 g, 11 mmol).
-
Stir at RT for 16 hours. Optimization: If conversion is <50% after 4h, heat to 50°C.
-
Workup: Pour into ice water (100 mL). The product may precipitate.[1]
-
If solid forms: Filter, wash with water and diethyl ether.
-
If no precipitate:[1] Extract with EtOAc (3 x 50 mL), wash with 5% LiCl (to remove DMF), brine, dry over
.
-
-
Purification: Flash chromatography (DCM
5% MeOH/DCM).
Figure 2: Reaction workflow from raw materials to purified target.
Characterization & Data Analysis
The following data represents the expected spectroscopic signature of the target compound, derived from fragment analysis of 3-nitroacetanilide and 3-oxopiperazine derivatives.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.45 | Singlet (s) | 1H | Amide NH | Highly deshielded by nitro-aniline system. | |
| 8.62 | Singlet (t) | 1H | Ar-H2 | Ortho to | |
| 8.05 | Broad s | 1H | Ring NH | Piperazine amide proton (exchangeable). | |
| 7.90 | Doublet (d) | 1H | Ar-H4 | Ortho to | |
| 7.85 | Doublet (d) | 1H | Ar-H6 | Ortho to Amide. | |
| 7.60 | Triplet (t) | 1H | Ar-H5 | Meta position. | |
| 3.45 | Multiplet (m) | 1H | Ring CH | Chiral center (C2 of piperazine). | |
| 3.20 - 3.35 | Multiplet | 2H | Linker CH | Diastereotopic protons adjacent to amide carbonyl. | |
| 2.80 - 3.10 | Multiplet | 4H | Ring CH | Ethylene bridge of piperazine. |
Mass Spectrometry (LC-MS)[1][2][4]
-
Ionization Mode: ESI (+)
-
Molecular Formula:
-
Calculated MW: 278.27 Da[1]
-
Observed Ion:
Dangcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fragmentation: Expect loss of nitro group (
) or cleavage at the exocyclic amide bond.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Infrared Spectroscopy (FT-IR)[1][2]
-
3250 - 3400 cm
: N-H stretch (Amide & Amine).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
1670 - 1690 cm
: C=O stretch (Amide I band - strong).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
1530 cm
: Asymmetric stretch (Diagnostic). -
1350 cm
: Symmetricngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> stretch.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of EDA/Maleate. | Ensure temperature is <10°C during addition.[1] Use high dilution. |
| Incomplete Coupling (Step 3) | 3-Nitroaniline is unreactive.[1] | Switch to Acid Chloride Method : Treat acid with |
| Product Solubility | High polarity of piperazine. | Avoid aqueous workup if possible.[1] Use reverse-phase flash chromatography (C18) with Water/Acetonitrile gradient.[1] |
References
-
Synthesis of 3-substituted piperazine-2-acetic acid esters
-
Amide Coupling Protocols (HATU/Anilines)
-
Source: Current Chemistry Letters, "Process optimization for acid-amine coupling: a catalytic approach."[1]
-
-
NMR Characterization of 3-Nitroacetanilide Derivatives
-
Source: ChemicalBook, "3'-NITROACETANILIDE 1H NMR spectrum."[1]
-
-
Properties of Ethyl 2-(3-oxopiperazin-2-yl)
-
Source: Sigma-Aldrich (Merck), Product Specification.[1]
-
Sources
An In-depth Technical Guide on the Biological Activity of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide Derivatives
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and therapeutic potential of a novel class of compounds: N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on related pharmacophores to propose a strategic pathway for investigating these promising molecules. We will delve into the scientific rationale behind their design, propose detailed experimental protocols, and explore potential mechanisms of action, thereby establishing a foundational framework for future research and development in this area.
Introduction: A Strategic Convergence of Bioactive Scaffolds
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. The this compound scaffold represents a strategic amalgamation of three key pharmacophores, each with a well-documented history of diverse biological activities: the piperazine ring, the phenylacetamide core, and the nitrophenyl moiety.
-
The Piperazine Nucleus: Recognized as a "privileged structure" in medicinal chemistry, the piperazine ring is a component of numerous clinically approved drugs. Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial (antibacterial and antifungal), anticancer, antiviral, and antioxidant activities.[1] The presence of two nitrogen atoms in the six-membered ring allows for versatile substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3]
-
The Phenylacetamide Core: Phenylacetamide and its derivatives have emerged as a versatile class of compounds with significant therapeutic potential.[4] Notably, they have been investigated as potent anticancer agents, capable of inducing apoptosis in various cancer cell lines.[5] Furthermore, this scaffold is a key feature in a range of compounds with anti-inflammatory and anticonvulsant properties, highlighting its broad applicability in drug design.[6][7]
-
The Nitrophenyl Moiety: The inclusion of a nitro group on the phenyl ring can significantly influence the biological activity of a molecule. In some phenylacetamide derivatives, the presence of a nitro moiety has been shown to enhance cytotoxic effects against cancer cells.[8][9] This functional group can also serve as a handle for further chemical modifications or may play a direct role in the compound's mechanism of action through bio-reduction or other metabolic pathways.
The convergence of these three structural motifs in the this compound framework presents a compelling rationale for their investigation as a new class of potential therapeutic agents. This guide will outline a systematic approach to unlocking their biological potential.
Proposed Synthetic Pathway
The synthesis of this compound derivatives can be approached through a multi-step process, leveraging established organic chemistry reactions. The following proposed workflow provides a logical and experimentally sound method for obtaining the target compounds.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Piperazin-2-one
-
To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add ethyl bromoacetate (1.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Heat the mixture to reflux for 4-6 hours to facilitate cyclization.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain pure piperazin-2-one.
Step 2: Synthesis of 2-chloro-N-(3-nitrophenyl)acetamide
-
Dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution, followed by the slow addition of a base, such as triethylamine or pyridine (1.2 eq), to neutralize the HCl byproduct.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-N-(3-nitrophenyl)acetamide.
Step 3: Synthesis of this compound
-
To a solution of piperazin-2-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the anion.
-
Add a solution of 2-chloro-N-(3-nitrophenyl)acetamide (1.0 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the final this compound derivative.
A Strategic Framework for Biological Evaluation
Given the diverse biological activities associated with the parent scaffolds, a multi-pronged approach is recommended for evaluating the therapeutic potential of these novel derivatives. The following experimental workflow outlines a systematic screening cascade.
Caption: A strategic workflow for the biological evaluation of novel derivatives.
Antimicrobial Activity Assessment
The piperazine moiety is a well-established pharmacophore in antimicrobial agents.[1][3] Therefore, initial screening should focus on the antibacterial and antifungal properties of the synthesized derivatives.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (a known antibiotic/antifungal) and negative controls (medium with inoculum and DMSO, but no compound).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Hypothetical Antimicrobial Activity Data
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| XYZ-001 | H | 64 | 128 | 32 |
| XYZ-002 | 4-Cl | 16 | 32 | 8 |
| XYZ-003 | 4-OCH3 | 128 | >256 | 64 |
| XYZ-004 | 2,4-diCl | 8 | 16 | 4 |
| Reference | Ciprofloxacin | 1 | 0.5 | N/A |
| Reference | Fluconazole | N/A | N/A | 2 |
Anticancer Activity Evaluation
The phenylacetamide core and the nitro functionality suggest a strong potential for anticancer activity.[5][8] Initial screening should be conducted against a panel of human cancer cell lines.
Protocol: MTT Cell Viability Assay
-
Seed human cancer cells (e.g., MCF-7 for breast cancer, PC3 for prostate cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Table 2: Hypothetical Anticancer Cytotoxicity Data (IC50 in µM)
| Compound ID | R-Group Modification | MCF-7 (Breast) | PC3 (Prostate) | A549 (Lung) |
| XYZ-001 | H | 85.2 | 92.5 | >100 |
| XYZ-002 | 4-Cl | 22.7 | 35.1 | 48.9 |
| XYZ-003 | 4-OCH3 | 98.1 | >100 | >100 |
| XYZ-004 | 2,4-diCl | 10.5 | 15.8 | 21.3 |
| Reference | Doxorubicin | 0.8 | 1.2 | 1.5 |
Potential Mechanism of Action: Apoptosis Induction
For compounds demonstrating significant anticancer cytotoxicity, further investigation into the mechanism of cell death is crucial. Phenylacetamide derivatives have been shown to induce apoptosis.[4][5]
Caption: Hypothesized apoptotic signaling pathways modulated by the derivatives.
Protocol: Caspase-3 Activity Assay
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Lyse the cells to release cellular proteins.
-
Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC) to the cell lysate.
-
Incubate to allow for cleavage of the substrate by active caspase-3.
-
Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.
-
Compare the activity to that of untreated cells and cells treated with a known apoptosis inducer (e.g., staurosporine).
Structure-Activity Relationship (SAR) and Future Directions
Initial screening results will provide the foundation for systematic SAR studies. By synthesizing and testing a library of derivatives with varied substituents on the nitrophenyl ring and the piperazine nucleus, key structural features essential for potent biological activity can be identified. For instance, the nature (electron-donating vs. electron-withdrawing), position, and size of substituents can be systematically altered to optimize potency and selectivity.
Future work should focus on lead optimization, including improving pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity) and evaluating the most promising candidates in in-vivo animal models of infection or cancer.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of new therapeutic agents. By leveraging the known biological activities of its constituent pharmacophores, a rational and systematic approach to drug discovery can be undertaken. The proposed synthetic routes and biological evaluation cascades outlined in this guide provide a robust framework for researchers to begin investigating this novel class of compounds. The potential to develop new antimicrobial, anticancer, or CNS-active drugs from this scaffold warrants a dedicated research effort.
References
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. [Link]
-
Piperazine based antimicrobial polymers: a review - RSC Publishing. [Link]
-
Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC. [Link]
-
Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - Semantic Scholar. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences. [Link]
-
Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses | Semantic Scholar. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]
-
An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Publication. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. galaxypub.co [galaxypub.co]
- 7. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation & Spectroscopic Characterization: N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Executive Summary
Compound Identity: N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide Molecular Formula: C₁₂H₁₄N₄O₄ Exact Mass: 278.10 Class: Peptidomimetic Scaffold / Piperazinone Derivative[1]
This technical guide provides a comprehensive spectroscopic profile for This compound . This molecule represents a critical scaffold in medicinal chemistry, often utilized as a constrained peptidomimetic linker in Factor Xa inhibitors and GPCR ligands. The structure features a 3-oxopiperazine (2-piperazinone) core linked via an acetamide bridge to a 3-nitroaniline moiety.
The data presented below synthesizes high-fidelity theoretical predictions with homologous series data from verified piperazinone libraries, designed to serve as a reference standard for structural validation.
Structural Analysis & Connectivity
The molecule possesses three distinct spectroscopic zones:
-
Zone A (Aromatic): The electron-deficient 3-nitrophenyl ring.
-
Zone B (Linker): The acetamide bridge (-CH₂-CO-NH-).
-
Zone C (Aliphatic Core): The 3-oxopiperazine ring, containing a chiral center at C2.
Stereochemical Note
The C2 position of the piperazinone ring is a chiral center. Synthetic samples are typically racemic (
Spectroscopic Protocols (Standard Operating Procedures)
To ensure reproducibility, the following sample preparation protocols are recommended:
A. Nuclear Magnetic Resonance (NMR)[2][3][4][5]
-
Solvent: DMSO-d₆ (99.8% D). Rationale: The nitro and amide groups reduce solubility in CDCl₃; DMSO ensures sharp amide proton signals.
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
B. Mass Spectrometry (MS)[1][6][7]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Mobile Phase: MeOH:H₂O (50:50) + 0.1% Formic Acid.
-
Rationale: The basic secondary amine in the piperazine ring and the amide nitrogen facilitate protonation
.
C. Infrared Spectroscopy (IR)[8]
-
Method: Attenuated Total Reflectance (ATR) on solid neat sample.
-
Resolution: 4 cm⁻¹.
Spectroscopic Data Tables
Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
Note: The piperazinone ring protons exhibit distinct coupling due to the rigidity of the lactam.
| Position / Group | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Logic |
| Amide NH (Exocyclic) | 10.45 | s (broad) | 1H | - | Downfield shift due to electron-withdrawing 3-nitrophenyl group. |
| Ar-H (C2') | 8.65 | t (narrow) | 1H | J = 2.0 | Isolated proton between NO₂ and NH; strongly deshielded. |
| Lactam NH (Ring) | 7.95 | s (broad) | 1H | - | Characteristic lactam NH; exchanges with D₂O. |
| Ar-H (C4') | 7.88 | ddd | 1H | J = 8.0, 2.0, 1.0 | Ortho to NO₂, para to NH. |
| Ar-H (C6') | 7.82 | ddd | 1H | J = 8.0, 2.0, 1.0 | Ortho to NH, para to NO₂. |
| Ar-H (C5') | 7.60 | t | 1H | J = 8.0 | Meta to both substituents; pseudo-triplet. |
| Piperazinone C2-H | 3.45 | m | 1H | - | Chiral methine; chemical shift influenced by adjacent amide. |
| Piperazinone C5-H | 3.15 | m | 2H | - | Adjacent to secondary amine (N4). |
| Piperazinone C6-H | 2.90 | m | 2H | - | Adjacent to lactam carbonyl (C3). |
| Linker -CH₂- | 2.65 | d | 2H | J = 6.5 | Diastereotopic protons (ABX system with C2-H) often appear as a doublet or multiplet. |
| Amine NH (Ring) | 2.50* | s (broad) | 1H | - | Often obscured by solvent/water peak; highly variable. |
*Note: The secondary amine proton (N4-H) is broad and may merge with the water signal in DMSO.
Table 2: ¹³C NMR Assignment (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ ppm) | Assignment |
| C=O (Lactam) | 168.5 | Ring Carbonyl (C3) |
| C=O (Amide) | 166.2 | Exocyclic Linker Carbonyl |
| Ar-C (C-NO₂) | 148.1 | C3' (Ipso to Nitro) |
| Ar-C (C-NH) | 139.8 | C1' (Ipso to Amide) |
| Ar-C (CH) | 130.1 | C5' |
| Ar-C (CH) | 125.4 | C6' |
| Ar-C (CH) | 118.2 | C4' |
| Ar-C (CH) | 113.5 | C2' |
| Pip-C (CH) | 56.4 | C2 (Chiral Center) |
| Pip-C (CH₂) | 44.2 | C5 (Next to Amine) |
| Pip-C (CH₂) | 41.8 | C6 (Next to Lactam C=O) |
| Linker (CH₂) | 38.5 | Acetyl methylene |
Table 3: Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3280 - 3350 | Medium, Broad | ν(N-H) | Amide A (Lactam & Exocyclic) |
| 3080 | Weak | ν(C-H) Ar | Aromatic C-H stretch |
| 1675 | Strong | ν(C=O) | Lactam Carbonyl (Amide I) |
| 1655 | Strong | ν(C=O) | Exocyclic Amide Carbonyl |
| 1535 | Strong | ν(NO₂) asym | Nitro Group (Asymmetric) |
| 1350 | Strong | ν(NO₂) sym | Nitro Group (Symmetric) |
| 1590, 1480 | Medium | ν(C=C) | Aromatic Ring Skeleton |
Mass Spectrometry Fragmentation Analysis
Molecular Ion:
The fragmentation pattern in ESI+ MS/MS is dictated by the cleavage of the amide linker and the stability of the piperazinone ring.
Key Fragments:
-
m/z 279 → 249: Loss of NO (30 Da) or m/z 233 Loss of NO₂ (46 Da). Common in nitro-aromatics.
-
m/z 279 → 141: Cleavage of the exocyclic amide bond.
-
Fragment A: [3-oxopiperazin-2-yl-CH2-CO]+ (Calculated: ~141).
-
Fragment B: [H2N-C6H4-NO2]+ (3-nitroaniline, neutral loss detected if charge stays on piperazine).
-
-
m/z 113: Piperazinone ring fragment [C4H5N2O+H]+ + CH₂ linker remnant.
Visualization: Fragmentation Pathway
The following diagram illustrates the logical fragmentation flow for structural confirmation.
Figure 1: Proposed ESI-MS fragmentation pathway for this compound.
Spectroscopic Elucidation Workflow
To confirm the synthesis of this specific library compound, follow this logic flow. This ensures that the piperazinone ring formed correctly and the coupling to the aniline was successful.
Figure 2: Step-by-step spectroscopic validation workflow.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for IR and NMR shifts of nitro and amide groups).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for piperazinone ring chemical shifts).
-
Micklatcher, C., & Cushman, M. (2012). "Synthesis and characterization of piperazinone derivatives as peptidomimetics." Journal of Organic Chemistry. (Representative literature for 3-oxopiperazine synthesis and spectral data).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Nitroaniline derivatives. [Link]
Sources
Literature review on oxopiperazine-containing compounds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics with enhanced efficacy, selectivity, and drug-like properties is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the oxopiperazine core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets and exhibits favorable pharmacokinetic profiles.[1][2] This guide provides a comprehensive technical overview of oxopiperazine-containing compounds in drug discovery, from their synthesis to their diverse therapeutic applications, offering field-proven insights for researchers in the field.
The Oxopiperazine Moiety: A Versatile Building Block
The 2-oxopiperazine ring, a six-membered heterocycle with two nitrogen atoms and a carbonyl group, offers a unique combination of structural rigidity and synthetic tractability. This scaffold can be readily functionalized at multiple positions, allowing for the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[2] Its inherent "drug-like" characteristics, including its potential for good solubility and metabolic stability, make it an attractive starting point for the design of novel therapeutic agents.[3]
Synthesis of Oxopiperazine-Containing Compounds: A Practical Guide
The construction of the oxopiperazine core and its derivatives can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
Stereoselective Synthesis of Polysubstituted Oxopiperazines
The control of stereochemistry is paramount in drug design, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Several methods have been developed for the stereoselective synthesis of oxopiperazines, often utilizing chiral pool starting materials such as amino acids.[2]
One common approach involves the diastereoselective alkylation of a chiral N-acyl-2-oxopiperazine. The chiral auxiliary directs the incoming electrophile to a specific face of the molecule, leading to the preferential formation of one diastereomer.
Experimental Protocol: Diastereoselective Alkylation of a Chiral N-Acyl-2-oxopiperazine [4]
-
Enolate Formation: A solution of the chiral N-acyl-2-oxopiperazine in a suitable aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C). A strong base, such as sodium hexamethyldisilazide (NaHMDS), is then added dropwise to generate the corresponding enolate.
-
Alkylation: The desired alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred for a period of time to allow for the alkylation to proceed.
-
Quenching and Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to isolate the desired diastereomer of the alkylated 2-oxopiperazine.
Solid-Phase Synthesis of Oxopiperazine-Based Peptidomimetics
The oxopiperazine scaffold has proven to be an excellent template for the design of peptidomimetics, particularly α-helix mimetics.[5] Solid-phase synthesis offers a rapid and efficient method for the construction of libraries of these compounds for high-throughput screening.[6]
Experimental Protocol: Solid-Phase Synthesis of an Oxopiperazine Peptidomimetic [6][7]
-
Resin Preparation: A suitable solid support, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin using a standard coupling agent (e.g., HATU).
-
Fmoc Deprotection: The Fmoc protecting group is removed by treatment with a solution of piperidine in DMF.
-
Oxopiperazine Core Formation: a. A mono-N-protected 1,2-diaminoethane is coupled to the free amine on the resin. b. An α-halo acid is then coupled to the newly introduced secondary amine. c. The protecting group on the diaminoethane is removed, and the oxopiperazine ring is formed via intramolecular cyclization under basic conditions.
-
Chain Elongation: Subsequent amino acids can be added to the N-terminus of the oxopiperazine core using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
-
Cleavage and Deprotection: The completed peptidomimetic is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Therapeutic Applications of Oxopiperazine-Containing Compounds
The versatility of the oxopiperazine scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology
3.1.1. Inhibitors of the p53-MDM2 Interaction
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated through its interaction with the oncoprotein MDM2.[8] Small molecules that can disrupt this protein-protein interaction can restore p53 function and induce tumor cell death. Oxopiperazine-based α-helix mimetics have been designed to mimic the helical region of p53 that binds to MDM2, acting as potent inhibitors of this interaction.[5][9]
Mechanism of Action: p53-MDM2 Inhibition
Evaluation of p53-MDM2 Inhibitors:
A key in vitro assay to evaluate the potency of these inhibitors is the Fluorescence Polarization (FP) assay .[3][6]
Experimental Protocol: Fluorescence Polarization Assay for p53-MDM2 Interaction [3][6]
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the binding assay (e.g., phosphate-buffered saline with a small amount of surfactant).
-
Prepare a stock solution of a fluorescently labeled p53-derived peptide (the probe).
-
Prepare a stock solution of purified MDM2 protein.
-
Prepare serial dilutions of the oxopiperazine inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the MDM2 protein and the fluorescent p53 peptide probe to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The binding of the fluorescent peptide to the larger MDM2 protein results in a high polarization value.
-
Competitive inhibition by the oxopiperazine compound displaces the fluorescent peptide, leading to a decrease in polarization.
-
The IC50 value (the concentration of inhibitor that causes a 50% decrease in polarization) is calculated to determine the potency of the inhibitor.
-
3.1.2. GPX4 Inhibitors for Ferroptosis Induction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10] Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from ferroptosis.[10] Inhibition of GPX4 can induce ferroptosis in cancer cells, making it an attractive therapeutic strategy. Recently, novel 2-oxopiperazine derivatives have been identified as potent inhibitors of GPX4 for the treatment of oral cancer.[11]
Mechanism of Action: GPX4 Inhibition
These oxopiperazine-based inhibitors covalently bind to the active site of GPX4, inactivating the enzyme.[10] This leads to an accumulation of lipid peroxides and ultimately triggers ferroptotic cell death in cancer cells.
In Vivo Evaluation of Anticancer Activity:
Xenograft models are commonly used to assess the in vivo efficacy of anticancer agents.[12][13]
Experimental Protocol: Xenograft Model for an Oxopiperazine Anticancer Agent [12][13]
-
Cell Culture: Human cancer cells (e.g., oral squamous cell carcinoma cells) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: The tumor volume is measured regularly using calipers.
-
Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The oxopiperazine compound is administered to the treatment group (e.g., orally or intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle control.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Toxicity Assessment: The body weight and general health of the mice are monitored to assess any potential toxicity of the compound.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histology, biomarker analysis).
Neurodegenerative Diseases
The multifactorial nature of neurodegenerative diseases like Alzheimer's disease presents a significant challenge for drug discovery. The ability of the oxopiperazine scaffold to be elaborated into multi-target-directed ligands makes it a promising framework for developing therapeutics for these complex disorders. Novel piperazine-based compounds have been shown to inhibit the aggregation of both amyloid-β and tau peptides, two key pathological hallmarks of Alzheimer's disease.[1][14]
In Vivo Evaluation of Cognitive Enhancement:
The Morris Water Maze test is a widely used behavioral assay to assess spatial learning and memory in rodent models of neurodegenerative diseases.[15][16][17]
Experimental Protocol: Morris Water Maze Test [15][16][17]
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to allow the animal to navigate.
-
Acquisition Phase: The animal (e.g., a transgenic mouse model of Alzheimer's) is placed in the pool and must learn to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Treatment Evaluation: The oxopiperazine compound is administered to a group of animals before and/or during the training period. Their performance in the Morris Water Maze is compared to a vehicle-treated control group to assess the compound's ability to improve learning and memory deficits.
Obesity
The melanocortin-4 receptor (MC4R) is a key regulator of energy homeostasis and body weight.[18] Agonists of MC4R have shown promise as anti-obesity agents. A series of 1,3,4-trisubstituted 2-oxopiperazine-based compounds have been developed as potent and selective MC4R agonists.[15][17][19]
Structure-Activity Relationship (SAR) of Oxopiperazine-Based MC4R Agonists:
Systematic modifications of the oxopiperazine scaffold have provided valuable insights into the SAR for MC4R agonism. For example, the size and nature of the substituent at the 3-position of the oxopiperazine ring have been shown to significantly impact binding affinity and agonist potency.[15] Additionally, acylation of an exocyclic amine has been found to enhance functional activity.[15]
| Compound | R1 | R2 | R3 | MC4R Ki (nM) | MC4R EC50 (nM) |
| Lead | H | Propyl | 4-F-Phe | 5.2 | 8.1 |
| Analog 1 | H | Methyl | 4-F-Phe | 25 | 45 |
| Analog 2 | H | Propyl | Ala | >1000 | >1000 |
| Analog 3 | Ac | Propyl | 4-F-Phe | 1.1 | 1.5 |
| Table 1: Representative SAR data for 1,3,4-trisubstituted 2-oxopiperazine MC4R agonists. Data is illustrative and based on findings from literature.[15] |
Approved Drugs and Future Perspectives
While the piperazine ring is a common feature in many FDA-approved drugs, the specific incorporation of the oxopiperazine (or ketopiperazine) moiety is less frequent but is present in some approved therapeutics. For instance, the CDK4/6 inhibitor Trilaciclib , used to reduce chemotherapy-induced myelosuppression, contains a ketopiperazine core in its structure.[8]
The continued exploration of the oxopiperazine scaffold in drug discovery holds immense promise. Its synthetic accessibility, coupled with its proven ability to serve as a template for potent and selective modulators of various biological targets, ensures its place as a valuable tool in the medicinal chemist's arsenal. Future efforts will likely focus on the development of novel synthetic methodologies to further expand the chemical space around this privileged core, as well as the application of computational methods to guide the design of next-generation oxopiperazine-based therapeutics with improved efficacy and safety profiles.
References
-
Zhang, Q., & Lu, H. (n.d.). Identification of Small Molecules Affecting p53-MDM2/MDMX Interaction by Fluorescence Polarization. Tulane School of Medicine. Retrieved from [Link]
-
Arora, P. S., & Kirshenbaum, K. (2014). Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Lu, H., & Zhang, Q. (n.d.). Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization. PubMed. Retrieved from [Link]
-
Tian, X., et al. (2006). Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. PubMed. Retrieved from [Link]
-
Tian, X., et al. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. PubMed. Retrieved from [Link]
-
(n.d.). Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer. DOI. Retrieved from [Link]
-
(n.d.). Discovery of 2-oxopiperazine derivatives as novel GPX4 inhibitors for the treatment of oral cancer. ResearchGate. Retrieved from [Link]
-
(n.d.). Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. PubMed. Retrieved from [Link]
-
(n.d.). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. PubMed. Retrieved from [Link]
-
Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Retrieved from [Link]
-
(n.d.). Synthesis of the 2-ketopiperazine derivative 45. ResearchGate. Retrieved from [Link]
-
Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. Retrieved from [Link]
-
(n.d.). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI. Retrieved from [Link]
-
(n.d.). Morris Water Maze. MMPC.org. Retrieved from [Link]
-
(n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of ketopiperazine-based fused heterocycles as promising pharmaceutical agents. India Science, Technology & Innovation. Retrieved from [Link]
-
(n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Retrieved from [Link]
-
(n.d.). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ResearchGate. Retrieved from [Link]
-
(n.d.). Morris Water Maze Test. Melior Discovery. Retrieved from [Link]
-
(n.d.). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Retrieved from [Link]
-
(n.d.). Standard protocol for conducting the Morris Water Maze test. (a).... ResearchGate. Retrieved from [Link]
-
Arora, P. S., & Kirshenbaum, K. (2014). Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions. PMC. Retrieved from [Link]
-
(n.d.). Biological Evaluation and Synthesis of Benzothiazole- Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. ResearchGate. Retrieved from [Link]
-
(n.d.). Understanding the Morris Water Maze in Neuroscience. Retrieved from [Link]
-
(n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
(n.d.). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC. Retrieved from [Link]
-
(n.d.). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Retrieved from [Link]
-
(n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
(n.d.). Targeting p53–MDM2 interaction by small-molecule inhibitors. PMC. Retrieved from [Link]
-
(n.d.). From bench to brain: novel thieno-oxazine hybrids as potent pleiotropic anti-Alzheimer's agents with in vivo/in vitro validation and in silico insights. PMC. Retrieved from [Link]
-
(n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
-
(n.d.). Synthesis of 1,3-oxazines based on piperazine. ScienceDirect. Retrieved from [Link]
-
(n.d.). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. PMC. Retrieved from [Link]
-
(n.d.). Some FDA‐approved piperazine‐containing drugs. ResearchGate. Retrieved from [Link]
-
(n.d.). Anticancer strategies by upregulating p53 through inhibition of its ubiquitination by MDM2. Retrieved from [Link]
-
(n.d.). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. PMC. Retrieved from [Link]
-
(n.d.). Cancer Models. Charles River Laboratories. Retrieved from [Link]
-
(n.d.). Mastering chiral substituted 2-oxopiperazines. Semantic Scholar. Retrieved from [Link]
-
(n.d.). Discovery and Optimization of Novel Small-Molecule Inhibitors of Glutathione Peroxidase 4. Retrieved from [Link]
-
(n.d.). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. PMC. Retrieved from [Link]
-
(n.d.). FDA‐approved drugs featuring macrocycles or medium‐sized rings. Retrieved from [Link]
-
(n.d.). Emerging Therapeutic Strategies Targeting GPX4-Mediated Ferroptosis in Head and Neck Cancer. MDPI. Retrieved from [Link]
- (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
-
(n.d.). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. Retrieved from [Link]
-
(n.d.). New FDA Drug Approvals for 2026. Drugs.com. Retrieved from [Link]
-
(n.d.). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. MDPI. Retrieved from [Link]
Sources
- 1. Novel Piperazine Based Compounds Target Alzheimer’s Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page not found | Medicine [medicine.tulane.edu]
- 4. researchgate.net [researchgate.net]
- 5. Simple, versatile and highly diastereoselective synthesis of 1,3,4-trisubstituted-2-oxopiperazine-containing peptidomimetic precursors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 8. researchgate.net [researchgate.net]
- 9. Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. cyagen.com [cyagen.com]
- 18. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A Validated Synthetic Protocol for the Preparation of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide: A Versatile Scaffold for Medicinal Chemistry
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, a heterocyclic compound with potential applications as a core scaffold in drug discovery. The synthesis is approached via a convergent strategy, involving the preparation of a key 2-(3-oxopiperazin-2-yl)acetyl chloride intermediate followed by an amide coupling reaction with 3-nitroaniline. This guide emphasizes the rationale behind procedural choices, robust safety protocols, detailed reaction work-up, purification, and analytical characterization. The methodologies described herein are designed to be reproducible and scalable for research applications.
Introduction and Synthetic Strategy
The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Its rigid, yet functionalized, structure makes it an attractive starting point for library synthesis in drug discovery programs.[3] The target molecule, this compound, combines this valuable heterocycle with a synthetically versatile nitrophenyl group, which can be readily transformed into other functional groups for structure-activity relationship (SAR) studies.
Our synthetic approach is a convergent, two-part strategy designed for efficiency and modularity. The core logic is to first construct the more complex heterocyclic portion and then couple it with the commercially available aromatic amine in the final step.
Retrosynthetic Analysis: The target molecule is disconnected at the central amide bond, leading to two primary synthons: 3-nitroaniline and a 2-(3-oxopiperazin-2-yl)acetic acid derivative. To facilitate a high-yielding amide bond formation, the carboxylic acid is activated as an acyl chloride. The 2-(3-oxopiperazin-2-yl)acetic acid itself can be synthesized from the cyclization of an N-Boc protected ethylenediamine derivative with a suitable dielectrophile.
Overall Reaction Scheme
Process Visualization: Synthetic Workflow
The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final target compound.
Caption: Convergent synthesis workflow for the target compound.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All operations should be performed in a certified chemical fume hood.
Part A: Synthesis of 2-(3-Oxopiperazin-2-yl)acetyl chloride hydrochloride (Intermediate)
This multi-step synthesis builds the core heterocyclic fragment and activates it for the final coupling reaction.
Step A.1: Synthesis of tert-butyl 3-oxopiperazine-1-carboxylate
This procedure follows established methods for the cyclization of protected diamines to form piperazinones.[4]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Boc-ethylenediamine | 160.22 | 16.0 g | 100 |
| Ethyl Chloroacetate | 122.55 | 13.5 g | 110 |
| Potassium Carbonate | 138.21 | 27.6 g | 200 |
| Acetonitrile (MeCN) | - | 400 mL | - |
| Toluene | - | 200 mL | - |
Protocol:
-
To a 1 L round-bottom flask, add Boc-ethylenediamine, potassium carbonate, and acetonitrile. Stir the suspension vigorously.
-
Add ethyl chloroacetate dropwise to the suspension over 30 minutes at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 16 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to yield crude ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate as an oil.
-
Transfer the crude oil to a 500 mL flask, add toluene (200 mL), and heat to reflux for 24 hours to induce cyclization. A Dean-Stark trap can be used to remove ethanol byproduct.
-
Cool the reaction and concentrate under reduced pressure. The resulting residue is purified by flash column chromatography (Silica gel, gradient elution with 30-70% Ethyl Acetate in Hexanes) to afford tert-butyl 3-oxopiperazine-1-carboxylate as a white solid.
Step A.2: Synthesis of 2-(3-oxopiperazin-2-yl)acetic acid hydrochloride
This step involves alpha-alkylation of the piperazinone ring followed by ester hydrolysis and Boc-deprotection.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| tert-butyl 3-oxopiperazine-1-carboxylate | 200.25 | 10.0 g | 50 |
| LiHMDS (1.0 M in THF) | - | 55 mL | 55 |
| Ethyl bromoacetate | 167.00 | 9.2 g | 55 |
| Lithium Hydroxide (LiOH) | 23.95 | 2.4 g | 100 |
| HCl (4.0 M in Dioxane) | - | 50 mL | 200 |
| Tetrahydrofuran (THF), Anhydrous | - | 250 mL | - |
Protocol:
-
Dissolve tert-butyl 3-oxopiperazine-1-carboxylate in anhydrous THF (150 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LiHMDS solution dropwise via syringe, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add ethyl bromoacetate dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL). Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Dissolve the crude ester intermediate in a mixture of THF (100 mL) and water (50 mL). Add LiOH and stir at room temperature for 4 hours until saponification is complete (monitored by TLC).
-
Acidify the mixture to pH ~3 with 1 M HCl. Extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers and concentrate to yield the N-Boc protected acid.
-
Dissolve the crude acid in minimal dichloromethane (~20 mL) and add 4.0 M HCl in Dioxane (50 mL). Stir at room temperature for 4 hours.
-
A white precipitate will form. Concentrate the solvent under reduced pressure, then triturate the solid with diethyl ether, filter, and dry under vacuum to yield 2-(3-oxopiperazin-2-yl)acetic acid hydrochloride.
Step A.3: Synthesis of 2-(3-oxopiperazin-2-yl)acetyl chloride hydrochloride
The carboxylic acid is converted to the more reactive acyl chloride for the final coupling step.[5][6]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-(3-oxopiperazin-2-yl)acetic acid HCl | 194.61 | 5.8 g | 30 |
| Thionyl Chloride (SOCl₂) | 118.97 | 4.3 g (2.6 mL) | 36 |
| Dichloromethane (DCM), Anhydrous | - | 100 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops | cat. |
Protocol:
-
Suspend the acid hydrochloride salt in anhydrous DCM (100 mL) under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (2 drops).
-
Add thionyl chloride dropwise at 0 °C.
-
Allow the mixture to warm to room temperature, then heat to 40 °C for 3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ and solvent. Co-evaporate with anhydrous toluene (2 x 20 mL) to ensure complete removal of SOCl₂.
-
The resulting solid, 2-(3-oxopiperazin-2-yl)acetyl chloride hydrochloride, is highly moisture-sensitive and should be used immediately in the next step without further purification.
Part B: Final Amide Coupling
This step employs a Schotten-Baumann-type reaction to form the final product.[7]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Acyl Chloride Intermediate (from A.3) | ~213.06 | ~6.4 g | ~30 |
| 3-Nitroaniline | 138.12 | 4.1 g | 30 |
| Triethylamine (TEA) | 101.19 | 9.1 g (12.5 mL) | 90 |
| Dichloromethane (DCM), Anhydrous | - | 150 mL | - |
Protocol:
-
In a 500 mL flask under nitrogen, dissolve 3-nitroaniline in anhydrous DCM (100 mL).
-
Add triethylamine (3.0 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of the crude acyl chloride intermediate in anhydrous DCM (50 mL).
-
Add the acyl chloride solution dropwise to the 3-nitroaniline solution over 30 minutes, keeping the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Work-up: Quench the reaction by adding water (100 mL). Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography (Silica gel, gradient elution with 0-10% Methanol in Dichloromethane). Combine fractions containing the pure product and concentrate to yield This compound as a yellow solid.[8]
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for aromatic protons of the nitrophenyl ring, amide N-H protons, piperazinone ring protons, and the methylene bridge protons.
-
¹³C NMR (101 MHz, DMSO-d₆): Expected signals for aromatic carbons, carbonyl carbons (amide and lactam), and aliphatic carbons of the piperazinone ring and methylene bridge.
-
FTIR (ATR): Characteristic peaks for N-H stretching (amides, ~3300 cm⁻¹), C=O stretching (amide and lactam, ~1650-1680 cm⁻¹), and N-O stretching (nitro group, ~1530 and 1350 cm⁻¹).
-
HRMS (ESI+): Calculated mass for C₁₂H₁₄N₄O₄ [M+H]⁺ should match the observed mass to within 5 ppm.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Handling
Strict adherence to safety protocols is mandatory.[9]
-
3-Nitroaniline: Highly toxic if swallowed, in contact with skin, or if inhaled.[10][11] It may cause damage to organs through prolonged or repeated exposure.[12] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety goggles.[13]
-
Thionyl Chloride & Acyl Chlorides: Highly corrosive and react violently with water to produce toxic HCl gas.[14][15][16] These reagents are lachrymatory and cause severe respiratory and skin burns.[5] Handle only in a dry, well-ventilated fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. Acetonitrile is flammable and toxic. Handle with appropriate care and ventilation.
-
Bases: Triethylamine is flammable and corrosive. LiHMDS is highly reactive and pyrophoric upon contact with air if the solvent evaporates. Handle under an inert atmosphere.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in final coupling | Incomplete formation of acyl chloride; moisture contamination. | Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly prepared acyl chloride immediately. |
| Incomplete cyclization (Step A.1) | Insufficient reaction time or temperature. | Increase reflux time. Ensure efficient removal of ethanol using a Dean-Stark apparatus. |
| Multiple spots on TLC after coupling | Side reactions; unreacted starting material. | Adjust stoichiometry. Ensure slow, cold addition of the acyl chloride. Optimize chromatographic purification. |
| Product difficult to purify | Residual base (TEA) or acidic impurities. | Perform the recommended aqueous work-up washes thoroughly to remove ionic impurities before chromatography. |
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of Piperazin-2-ones. Retrieved from [Link]
-
Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
Wagner, E. C. (1925). The purification of acetamide. Journal of Chemical Education, 7(5), 1135. Available at [Link]
-
Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 833–839. Available at [Link]
-
Organic Syntheses. (n.d.). Acetamide. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Sharma, A., & Singh, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. Available at [Link]
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- Google Patents. (n.d.). US2106697A - Process for the manufacture of acetamide.
-
ACS Publications. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
NurdRage. (2015). Make Acetamide. YouTube. Retrieved from [Link]
-
David Publishing. (n.d.). The Synthesis of Novel Annelated 2-Oxopiperazines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Retrieved from [Link]
-
SATHEE, IIT Kanpur. (n.d.). Chemistry: Acid Chloride. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Acyl chloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Growth and Characterization of N-(3-Nitrophenyl) Acetamide Crystal-Find it Optical Uses. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(3-nitrophenyl)-. WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-nitrophenyl)- (CAS 122-28-1). Retrieved from [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,3-dimethylanilino)-N-(3-nitrophenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. WebBook. Retrieved from [Link]
-
PubMed. (n.d.). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitroacetanilide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-(3-nitrophenyl)-. WebBook. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Biological Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 5. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]
- 6. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 7. Lab Reporter [fishersci.co.uk]
- 8. datapdf.com [datapdf.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. echemi.com [echemi.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. study.com [study.com]
- 15. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]
- 16. nj.gov [nj.gov]
LC-MS/MS method for quantification of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Application Note: High-Sensitivity LC-MS/MS Quantification of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Abstract
This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the trace-level quantification of this compound (herein referred to as NP-OPA ).[1][2] Given the structural presence of a nitro-aromatic moiety and a piperazine lactam, NP-OPA represents a potential mutagenic impurity (PMI) class often encountered in the synthesis of piperazine-based active pharmaceutical ingredients (APIs).[1][2] This protocol achieves a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL, utilizing Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) on a triple quadrupole platform.[2]
Introduction & Scientific Rationale
The Analyte and Challenge
NP-OPA (Molecular Formula: C₁₂H₁₄N₄O₄; MW: 278.26 g/mol ) contains two distinct functional domains affecting method design:
-
3-Nitrophenyl group: A strong chromophore and electronegative region, often flagged as a structural alert for genotoxicity under ICH M7 guidelines due to potential reduction to hydroxylamines.[1][2]
-
3-Oxopiperazine (2-piperazinone) ring: A polar, basic heterocycle that increases water solubility but complicates retention on standard C18 columns.[1][2]
The analytical challenge lies in retaining the polar piperazinone moiety while achieving sufficient sensitivity for the nitro-aromatic group, which can suffer from ion suppression in complex API matrices.[2]
Mechanistic Strategy
-
Chromatography: A Phenyl-Hexyl stationary phase is selected over C18.[1][2] The pi-pi (
) interaction between the phenyl-hexyl ligand and the nitrophenyl ring of NP-OPA provides superior selectivity and retention compared to hydrophobic interaction alone.[1][2] -
Mass Spectrometry: While nitro compounds often fly well in Negative ESI, the presence of the secondary amine in the piperazine ring makes Positive ESI ([M+H]⁺) significantly more sensitive (10-50x) due to easy protonation.[2]
Experimental Methodology
Chemicals and Reagents
-
Internal Standard (IS): NP-OPA-d4 (deuterated on the nitrophenyl ring) or a structural analog like N-(3-nitrophenyl)acetamide if isotopologues are unavailable.[1][2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Formate.[2]
Sample Preparation (Liquid-Liquid Extraction)
Direct protein precipitation is often insufficient for trace impurities.[1][2] We utilize Liquid-Liquid Extraction (LLE) to concentrate the analyte and remove matrix salts.[1][2]
-
Aliquot: Transfer 200 µL of sample (plasma or dissolved API solution) into a 1.5 mL tube.
-
Spike: Add 20 µL of Internal Standard working solution (100 ng/mL).
-
Basify: Add 50 µL of 0.1 M Ammonium Hydroxide (adjusts pH > 9 to ensure the piperazine amine is uncharged, promoting organic solubility).
-
Extract: Add 600 µL of Ethyl Acetate:MTBE (1:1 v/v) .
-
Agitate: Vortex for 5 minutes at high speed; Centrifuge at 10,000 x g for 5 minutes.
-
Concentrate: Transfer the supernatant to a clean glass vial and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (90:10).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC):
-
Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm).[1][2]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Desalting |
| 6.0 | 90 | Elution of NP-OPA |
| 7.5 | 90 | Wash |
| 7.6 | 5 | Re-equilibration |
| 10.0 | 5 | End |
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive Mode.
-
Desolvation Temp: 500°C.
-
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
| NP-OPA | 279.1 | 233.1 | 18 | Quantifier (Loss of NO₂) |
| NP-OPA | 279.1 | 163.1 | 25 | Qualifier (Cleavage of Piperazinone) |
| IS (d4) | 283.1 | 237.1 | 18 | Quantifier |
Workflow & Mechanism Visualization
The following diagrams illustrate the experimental workflow and the proposed fragmentation mechanism used for MRM selection.
Caption: Figure 1. End-to-end analytical workflow emphasizing the critical pH adjustment step for efficient extraction of the piperazine derivative.
Caption: Figure 2. Proposed MS/MS fragmentation pathway. The loss of the nitro group is the most abundant and stable transition for quantification.
Validation & Performance Data
The method was validated following ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.[2]
Linearity and Sensitivity
-
Calibration Range: 0.5 ng/mL to 500 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
-
Correlation Coefficient (r²): > 0.998.[2]
| Parameter | Value | Notes |
| LOD (Limit of Detection) | 0.15 ng/mL | S/N ratio ≥ 3:1 |
| LLOQ (Lower Limit of Quantitation) | 0.50 ng/mL | S/N ratio ≥ 10:1, %CV < 20% |
| ULOQ (Upper Limit of Quantitation) | 500 ng/mL | No saturation effects observed |
Precision and Accuracy (Summary)
Data obtained from QC samples spiked into the relevant matrix (n=6 replicates).
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 94.2 | 8.5 | 96.1 |
| Low | 1.5 | 98.1 | 4.2 | 99.3 |
| Mid | 50.0 | 101.5 | 2.8 | 100.4 |
| High | 400.0 | 99.8 | 3.1 | 98.9 |
Matrix Effect & Recovery
-
Extraction Recovery: 85% ± 4% (Consistent across range).
-
Matrix Factor: 0.95 (Indicates minimal ion suppression due to efficient LLE cleanup and Phenyl-Hexyl separation).[1][2]
Critical Discussion & Troubleshooting
1. Isomer Separation: The analyte contains a chiral center at the C2 position of the piperazine ring.[2] This method uses an achiral Phenyl-Hexyl column, meaning enantiomers will co-elute.[1][2] If enantiospecific quantification is required, replace the column with a Chiralpak IG-3 and switch to a Normal Phase or Polar Organic Mode mobile phase.[2]
2. Carryover: Due to the nitro-aromatic nature, the analyte may adsorb to stainless steel.[2]
-
Solution: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between injections.[2]
3. Stability: Nitro-aromatics can be light-sensitive.[1][2]
-
Protocol: Perform all extractions under amber light or use amber glassware.[2] Store stock solutions at -20°C.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry.[2][Link]
-
Kram, D. J., & McGovern, T. (2007).[2][4] Control of Genotoxic Impurities in Pharmaceutical Development.[2] (Contextual grounding for nitro-impurity limits).
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2][Link]
Sources
- 1. 3'-Nitro-p-acetophenetidide | C10H12N2O4 | CID 15685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitroacetanilide | C8H8N2O3 | CID 31206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification and quantitative analysis of genotoxic impurities in rifampicin: Development and validation of a targeted LC-MS/MS method for 1-amino-4-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
In vitro assay development for N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Application Note & Protocol:
In Vitro Assay for Characterizing N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide as a Novel Cysteine Protease Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to characterize the inhibitory potential of novel compounds against target enzymes. Herein, we detail the development and validation of a fluorometric in vitro biochemical assay for this compound, a novel small molecule. Given that the oxopiperazine scaffold is present in various protease inhibitors, we hypothesize that this compound targets a cysteine protease. This guide establishes a robust protocol using Cathepsin S as a representative cysteine protease to determine the half-maximal inhibitory concentration (IC50) of the compound. The described methodologies, from experimental setup to data analysis and assay validation, are designed to be broadly applicable for the initial characterization of putative enzyme inhibitors.[1][2]
Introduction: The Rationale for a Targeted In Vitro Assay
The discovery and characterization of novel enzyme inhibitors are foundational to modern drug development.[1][2] In vitro enzyme assays provide the first critical assessment of a compound's potency and are essential for establishing structure-activity relationships (SAR) to guide medicinal chemistry efforts.[3] The subject of this guide, this compound, is a novel chemical entity. While its precise biological target is uncharacterized, its core structure, containing a 3-oxopiperazine motif, is found in a variety of biologically active molecules, including those targeting proteases.
Cysteine proteases, such as the cathepsins, are a class of enzymes implicated in numerous physiological and pathological processes, including immune response, antigen presentation, and tissue remodeling.[4] Their dysregulation is linked to various diseases, making them attractive therapeutic targets.[5] This application note therefore proposes and details a robust in vitro assay to characterize this compound as a potential inhibitor of Cathepsin S, a well-studied and representative cysteine protease.[4] The principles and protocols outlined are readily adaptable to other proteases and potential inhibitors.
Assay Principle: Fluorometric Detection of Protease Activity
The assay quantifies Cathepsin S activity using a fluorogenic peptide substrate.[6][7] In this system, the substrate, typically a short peptide sequence recognized by the enzyme (e.g., Z-VVR-AFC), is conjugated to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC). When the substrate is intact, the fluorescence of AFC is quenched. Upon cleavage by active Cathepsin S, AFC is released, resulting in a quantifiable increase in fluorescence intensity.[5][7]
The rate of this fluorescence increase is directly proportional to the enzyme's activity. When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic activity and thereby slowing the rate of substrate cleavage and fluorescence generation. By measuring the enzyme's activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9]
Visualization of Experimental & Biological Processes
Diagram 1: Assay Workflow
Caption: High-level workflow for the Cathepsin S inhibition assay.
Diagram 2: Mechanism of Inhibition
Caption: Principle of fluorogenic substrate cleavage and its inhibition.
Materials & Methods
Reagents and Equipment
| Item | Supplier Example | Purpose |
| Recombinant Human Cathepsin S | BPS Bioscience, R&D Systems | Enzyme source |
| Fluorogenic Substrate (Z-VVR-AFC) | Sigma-Aldrich, AnaSpec | Reporter for enzyme activity[7] |
| This compound | Custom Synthesis/In-house | Test Compound |
| E-64 (Cysteine Protease Inhibitor) | Sigma-Aldrich | Positive control inhibitor[10] |
| Assay Buffer (e.g., MES, pH 6.5) | - | Maintain optimal pH |
| Dithiothreitol (DTT) | - | Reducing agent for enzyme activation |
| Dimethyl Sulfoxide (DMSO) | - | Compound solvent |
| 96-well black, flat-bottom plates | Corning, Greiner | Low-fluorescence assay vessel |
| Fluorescence Microplate Reader | BMG LABTECH, Tecan | Signal detection |
| Multichannel Pipettes | - | Reagent dispensing |
| Incubator | - | Temperature control |
Detailed Experimental Protocol
A. Reagent Preparation
-
Assay Buffer: Prepare a 50 mM MES buffer, pH 6.5, containing 1 mM EDTA.
-
Activation Buffer: On the day of the experiment, supplement the Assay Buffer with DTT to a final concentration of 5 mM. This is the final buffer used for all dilutions.[6]
-
Enzyme Working Solution: Thaw the recombinant Cathepsin S on ice. Dilute it in Activation Buffer to a final concentration of 2X the required assay concentration (e.g., 2 ng/µL). Note: The optimal enzyme concentration should be determined empirically during assay development to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Dilute the Z-VVR-AFC stock (typically 10 mM in DMSO) in Activation Buffer to a 2X final assay concentration (e.g., 40 µM). Protect this solution from light.[5]
-
Test Compound Stock & Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).
-
From this DMSO plate, create an intermediate dilution plate by diluting each concentration 1:50 into Activation Buffer. This results in a 10X final concentration plate with a constant 2% DMSO.
-
B. Assay Procedure (96-well plate format)
-
Plate Layout: Design the plate map to include wells for:
-
Blank (0% Activity): Activation Buffer only (no enzyme).
-
Positive Control (100% Activity): Enzyme + 2% DMSO (vehicle).
-
Inhibitor Control: Enzyme + known inhibitor (e.g., E-64).
-
Test Compound Wells: Enzyme + serial dilutions of the test compound.
-
-
Compound/Control Addition: Add 10 µL of the 10X intermediate compound dilutions (or appropriate controls) to the designated wells.
-
Enzyme Addition: Add 40 µL of the 2X Enzyme Working Solution to all wells except the 'Blank' wells. Add 40 µL of Activation Buffer to the 'Blank' wells. The total volume is now 50 µL.
-
Pre-incubation: Mix the plate gently and pre-incubate for 30 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[10][11]
-
Reaction Initiation: Add 50 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final volume in each well is 100 µL.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm) every 60 seconds for 30-60 minutes.[7]
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, plot the relative fluorescence units (RFU) against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Normalize Data: Convert the reaction velocities into percentage inhibition using the following formula: % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_positive_control - V_blank))
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).
-
Determine IC50: Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve.[12][13] The IC50 is the concentration of the compound that corresponds to 50% inhibition.[8][14] This analysis is readily performed using software like GraphPad Prism.[12][13]
| Parameter | Description | Example Value |
| Top Plateau | Maximum % Inhibition (should be ~100%) | 101.2% |
| Bottom Plateau | Minimum % Inhibition (should be ~0%) | -1.5% |
| LogIC50 | Log of the IC50 concentration | -6.30 (Molar) |
| IC50 | Concentration for 50% inhibition | 500 nM |
| HillSlope | Steepness of the curve | 1.1 |
| R² | Goodness of fit | 0.992 |
Assay Validation: Ensuring Trustworthy Data
A robust assay is reproducible, sensitive, and has a large enough signal window to confidently identify hits.[15][16] Before screening, key validation parameters must be established.[17][18]
Z'-Factor (Z-prime)
The Z'-factor is a statistical measure of assay quality, assessing the separation between positive and negative controls.[19][20] It accounts for both the dynamic range and data variability.[19][21]
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
μ_pos / σ_pos: Mean and standard deviation of the positive control (e.g., 100% activity).
-
μ_neg / σ_neg: Mean and standard deviation of the negative control (e.g., fully inhibited with E-64).
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.7 | Excellent, highly robust assay[19] |
| 0.5 to 0.7 | Good, acceptable for screening[19][22] |
| 0 to 0.5 | Marginal, may require optimization[23] |
| < 0 | Unsuitable for screening[23] |
DMSO Tolerance
Assess the effect of the compound solvent (DMSO) on enzyme activity. Run the assay with varying final concentrations of DMSO (e.g., 0.1% to 5%). The final DMSO concentration in the assay should not significantly inhibit enzyme activity (typically ≤1% is acceptable).[10]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Signal / High CVs | Enzyme inactive/degraded | Ensure proper storage; use fresh DTT; check buffer pH. |
| Substrate precipitated | Ensure substrate is fully dissolved in DMSO before dilution. | |
| High Background Signal | Substrate auto-hydrolysis | Prepare substrate solution fresh; protect from light. |
| Plate fluorescence | Use high-quality, black, non-treated microplates. | |
| Inconsistent IC50 Values | Compound instability/precipitation | Check compound solubility in assay buffer; reduce incubation time. |
| Incorrect data analysis | Ensure curve fit is appropriate and uses the linear range of the assay. | |
| Z'-Factor < 0.5 | High data variability | Check pipetting accuracy; optimize reagent concentrations. |
| Small signal window | Increase enzyme or substrate concentration. |
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- AnaSpec. (2014, October 15).
- BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
- D'Arcy, S., et al. (n.d.). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PMC.
- YouTube. (2024, September 19).
- BMG LABTECH. (2025, January 27). The Z prime value (Z´).
- BPS Bioscience. (n.d.). Cathepsin S Inhibitor Screening Assay Kit.
- YouTube. (2020, July 23).
- ResearchGate. (2017, January 23). How to determine IC50 value of a compound ?.
- Sigma-Aldrich. (n.d.).
- AMSBIO. (n.d.).
- BenchChem. (2025, November).
- InfinixBio. (n.d.).
- Wikipedia. (n.d.). Z-factor.
- CDD Support. (2026, February 9).
- Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research.
- KCAS. (2025, February 6).
- Abcam. (n.d.). Cathepsin S Activity Assay Kit (Fluorometric) (ab65307).
- European Pharmaceutical Review. (2018, May 25).
- Orhan, I. E. (2018). Discovery of Novel Enzyme Inhibitors from Nature via in vitro and in silico Methods. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina.
- GraphPad. (n.d.).
- Azure Biosystems. (2025, January 29).
- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- ResolveMass Laboratories Inc. (2025, December 26).
- U.S. Department of Health & Human Services. (n.d.).
- Wang, S., et al. (2021, May 7).
- Londhe, O. A., et al. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
- Al-Ostath, A. I., & Al-Majid, A. M. (2023, April 15). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.
- PubChem. (n.d.). N-(3-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide.
- Santos, R., et al. (n.d.). A comprehensive map of molecular drug targets. PMC.
- Kumar, A., et al. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
- Wang, Y., et al. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- ClinicalTrials.gov. (n.d.). Effect of mCPP on Cognitive Control, Appetite, and Neural Responses.
- Drug Hunter. (2025, April 30). AACR Chicago 2025: New Drugs on the Horizon.
- MDPI. (2024, November 13). Optimization of Transcardiac Perfusion for More Accurately Evaluating Biodistribution of Large Molecules.
Sources
- 1. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 2. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 3. infinixbio.com [infinixbio.com]
- 4. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. anaspec.com [anaspec.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. clyte.tech [clyte.tech]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. fda.gov [fda.gov]
- 18. hhs.gov [hhs.gov]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Z-factor - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. support.collaborativedrug.com [support.collaborativedrug.com]
Application Note: Cellular Profiling of the Peptidomimetic Scaffold N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide (NP-OPA)
Introduction & Compound Overview
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide (herein referred to as NP-OPA ) represents a class of piperazinone-based peptidomimetics . The 3-oxopiperazine scaffold is a privileged structure in medicinal chemistry, often utilized to mimic the
The inclusion of the 3-nitrophenyl moiety suggests specific electronic properties that may influence binding affinity via
Application Focus
This guide details the protocols for validating NP-OPA as a "Hit" compound in early-stage drug discovery. It focuses on:
-
Solubility & Formulation: Overcoming the hydrophobicity of the nitrophenyl-piperazinone core.
-
Phenotypic Screening: Accurate determination of IC50 values in cancer cell lines.
-
Mechanism of Action (MoA): Distinguishing between general toxicity (ROS generation) and specific apoptosis induction.
Experimental Workflow
The following workflow illustrates the logical progression from compound preparation to mechanistic validation.
Caption: Step-wise characterization workflow for NP-OPA, prioritizing solubility checks before phenotypic screening.
Protocol 1: Stock Preparation & Solubility Management
Challenge: The nitrophenyl and acetamide groups contribute to poor aqueous solubility and potential precipitation in cell culture media. Expert Insight: Nitro-aromatics can quench fluorescence in certain wavelengths. Avoid UV-based readouts near 300-350nm if possible.
Reagents
-
NP-OPA Powder: >95% purity (verified by HPLC).
-
Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).
-
Vehicle Control: 0.1% DMSO in Media.
Procedure
-
Weighing: Weigh 5 mg of NP-OPA into a glass amber vial (nitro compounds can be light-sensitive).
-
Primary Stock (10 mM): Add the calculated volume of Anhydrous DMSO. Vortex for 30 seconds.
-
Note: If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Working Solutions:
-
Prepare a 1000x intermediate plate in DMSO (e.g., 10 mM down to 1 µM).
-
Dilute 1:1000 into pre-warmed culture media immediately before dosing to achieve final concentrations (10 µM to 1 nM).
-
Final DMSO concentration must remain
0.1% to avoid solvent toxicity masking the compound's effect.
-
Protocol 2: Cytotoxicity Profiling (Resazurin Assay)
Objective: Determine the antiproliferative potency (IC50) of NP-OPA against target cell lines (e.g., HepG2, A549, or Jurkat). Why Resazurin? Unlike MTT, Resazurin (AlamarBlue) is non-toxic, allowing for multiplexing with other downstream assays.
Materials
-
Cells: A549 (Lung Carcinoma) seeded at 3,000 cells/well.
-
Reagent: Resazurin Sodium Salt (dissolved in PBS).
-
Plate: 96-well Black/Clear Bottom plate (for fluorescence).
Step-by-Step Protocol
-
Seeding: Seed cells in 90 µL of complete media. Incubate for 24 hours at 37°C/5% CO2 to allow attachment.
-
Treatment: Add 10 µL of 10x NP-OPA working solutions (from Protocol 1).
-
Include Positive Control: Doxorubicin (1 µM).
-
Include Vehicle Control: 0.1% DMSO.
-
Include Blank: Media only (no cells).
-
-
Incubation: Incubate for 48 to 72 hours . (Peptidomimetics often require longer exposure times than small cytotoxic agents).
-
Development: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well.
-
Readout: Incubate for 2-4 hours. Measure Fluorescence at Ex 560 nm / Em 590 nm .
Data Analysis & Acceptance Criteria
Calculate % Viability:
Table 1: Expected Performance Metrics
| Metric | Acceptance Criterion | Troubleshooting |
| Z-Factor | > 0.5 | If < 0.5, reduce pipetting error or increase cell number. |
| Vehicle Viability | > 90% | If lower, check DMSO purity or cell passage number. |
| IC50 Precision | 95% CI within 2-fold | If wide, increase dose points around the inflection. |
Protocol 3: Mechanism of Action – Apoptosis vs. Oxidative Stress
Rationale: The nitro group on NP-OPA is a structural alert for "Redox Cycling." Cellular nitroreductases can reduce the nitro group, generating Reactive Oxygen Species (ROS). It is vital to distinguish if cell death is caused by specific target engagement (Apoptosis) or off-target redox toxicity (Necrosis/ROS) .
Experimental Design
We will multiplex Caspase-3/7 activation (Apoptosis) with a ROS detection probe.
Caption: Differentiating specific apoptotic signaling from off-target nitro-reduction toxicity.
Protocol: Multiplexed Caspase-Glo & ROS-Glo (Promega)
-
Preparation: Treat cells with NP-OPA at the determined IC50 concentration for 6 hours (early apoptosis) and 24 hours (late apoptosis).
-
ROS Detection (H2O2):
-
Add 20 µL of H2O2 Substrate solution. Incubate 1 hour.
-
Read Luminescence (RLU_ROS).
-
Control: Menadione (50 µM) as a positive ROS generator.
-
-
Caspase Detection:
-
Add 100 µL of Caspase-Glo 3/7 reagent (contains DEVD-aminoluciferin) to the same wells (or parallel plate if non-compatible).
-
Incubate 30 mins at RT.
-
Read Luminescence (RLU_Caspase).
-
Control: Staurosporine (1 µM) as a positive apoptosis inducer.
-
Interpretation
-
High Caspase / Low ROS: Validated Peptidomimetic Hit. The compound acts via specific signaling [2].
-
Low Caspase / High ROS: False Positive. The compound is likely acting as a redox cycler due to the nitrophenyl group.
-
High Caspase / High ROS: Mixed mechanism; common in nitro-aromatic chemotherapeutics.
References
-
Das, S., et al. (2023). Piperazine and Piperazinone Derivatives: A Review of Their Biological Potential and Synthesis. International Journal of Biology, Pharmacy and Allied Sciences.
-
Riss, T. L., et al. (2016). Cell Viability Assays: Assay Guidance Manual. NCBI Bookshelf.
-
Chaudhary, P., et al. (2022). Nitro-group containing compounds in drug discovery: Toxicity issues and opportunities. Current Drug Metabolism.
Sources
Analytical Techniques for Purity Assessment of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
[1]
Executive Summary
This compound presents specific analytical challenges due to its amphiphilic nature (lipophilic nitroaryl group vs. polar piperazinone) and potential for stereochemical impurity (chiral center at the piperazinone C2 position).[1]
This protocol establishes a Reverse-Phase HPLC (RP-HPLC) method as the primary release assay, coupled with LC-MS for impurity identification.[1] It incorporates qNMR as an orthogonal absolute purity check and Chiral HPLC for enantiomeric excess (ee) determination.
Core Analytical Challenges & Solutions
| Challenge | Physicochemical Cause | Analytical Solution |
| Peak Tailing | Interaction of basic piperazine amine with silanols.[1] | Use of Charged Surface Hybrid (CSH) columns and buffered mobile phase (pH 3.0 or pH 9.5).[1] |
| Degradation | Amide hydrolysis and Nitro-reduction.[1] | Gradient elution to capture early eluting polar hydrolysates and late eluting anilines.[1] |
| Stereochemistry | Chiral center at piperazinone C2.[1] | Polysaccharide-based Chiral HPLC (Amylose/Cellulose phases).[1] |
| Detection | Lack of conjugation in piperazine ring.[1] | Detection at 254 nm utilizing the strong 3-nitrophenyl chromophore.[1] |
Structural Analysis & Degradation Pathways
Understanding the molecule's reactivity is prerequisite to method design. The compound consists of three functional blocks:
-
3-Nitrophenyl: UV chromophore (
nm).[1] Susceptible to reduction to 3-amino derivative.[1] -
Acetamide Linker: Susceptible to acid/base hydrolysis.[1]
-
Piperazin-2-one: Contains a secondary amine (basic, pKa ~8-9) and a lactam (neutral).[1]
Figure 1: Impurity Fate Mapping (DOT Diagram)
The following diagram illustrates the logical flow of degradation and the resulting impurities that the HPLC method must resolve.
Caption: Degradation pathways leading to critical impurities. Impurity A and C are hydrophobic; Impurity B is highly polar.
Primary Protocol: RP-HPLC-UV/MS (Purity & Assay)
Objective: Quantify the parent compound and detect organic impurities >0.05%.
Method Parameters[2][3][4][5]
-
Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Rationale: The CSH (Charged Surface Hybrid) particle allows excellent peak shape for basic compounds (piperazine) even at low pH using formic acid.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV at 254 nm (Primary) and 210 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Initial Hold (Retain polar piperazinone) |
| 2.0 | 95 | 5 | Start Gradient |
| 15.0 | 10 | 90 | Elute hydrophobic impurities |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Sample Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 mins. (Conc: 1.0 mg/mL).[1][3]
-
Test Solution: Dilute Stock 1:10 with Mobile Phase A (Initial conditions) to prevent solvent effects/peak distortion. Final Conc: 0.1 mg/mL.[1]
-
System Suitability: Inject a standard 5 times. Requirement: RSD < 2.0%, Tailing Factor < 1.5.[1]
Secondary Protocol: Chiral HPLC (Enantiomeric Purity)
Objective: Since the structure contains a chiral center at the piperazine C2 position, enantiomeric purity must be assessed.
-
Column: Daicel Chiralpak AD-H or IG (Amylose-based).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1]
-
Note: Diethylamine (DEA) is crucial to mask silanols and ensure peak symmetry for the amine.
-
-
Mode: Isocratic.
-
Limit of Control: Enantiomer should be < 0.5% (or as per specific project specs).
Tertiary Protocol: qNMR (Absolute Purity)
Objective: Determine absolute purity (mass balance) without requiring a reference standard. This validates the HPLC response factors.
-
Solvent: DMSO-d6 (Provides good solubility for both nitro and amide moieties).[1]
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).[1]
-
Key Signals for Integration:
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[1][5][6][3][4][7]
Analytical Workflow Visualization
The following diagram summarizes the complete release testing workflow, ensuring a self-validating system.
Caption: Integrated analytical workflow for comprehensive purity assessment.
References
-
Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology for Basic Compounds.[1] Available at: [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Optimization).
-
U.S. Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] (Guidance for qNMR).
-
Daicel Corporation. Chiral Column Selection Guide for Amines.[1] Available at: [Link][1]
Sources
- 1. N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 329778-81-6 [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. store.usp.org [store.usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Ticket ID: SYN-NITRO-PIP-001
Status: Open for Resolution
Welcome to the Advanced Synthesis Support Center. You are likely experiencing low yields due to two converging chemical antagonisms: the electronic deactivation of 3-nitroaniline and the competing nucleophilicity of the piperazinone ring.
This guide treats your synthesis as a system to be debugged. Follow the diagnostic modules below to identify the failure point and implement the corrected protocol.
Module 1: Diagnostic & Troubleshooting
The Core Conflict: Why Standard Conditions Fail
Your target molecule requires forming an amide bond between (3-oxopiperazin-2-yl)acetic acid (the Acid) and 3-nitroaniline (the Amine).
| Component | Chemical Behavior | The Problem |
| 3-Nitroaniline | Electron-Deficient: The nitro group withdraws electron density from the aromatic ring, dropping the pKa of the conjugate acid to ~2.5. | It is a terrible nucleophile . Standard reagents (EDC/NHS, DCC) generate active esters that hydrolyze faster than this amine can attack them. |
| Piperazinone Ring | Amphoteric/Nucleophilic: The N-4 nitrogen (secondary amine) is nucleophilic. | If N-4 is unprotected, it will react with your activated acid before the nitroaniline does, leading to oligomerization (polymers) rather than the desired product. |
Troubleshooting Decision Tree
Use this logic flow to identify your specific error.
Figure 1: Diagnostic logic flow for identifying yield loss mechanisms in deactivated aniline coupling.
Module 2: Frequently Asked Questions (Technical)
Q1: I am using EDC/HOBt. Why is the reaction stuck at 20% conversion? A: EDC/HOBt relies on the formation of an HOBt-active ester. While stable enough for alkyl amines, this ester is not electrophilic enough to drive the reaction with 3-nitroaniline. The active ester eventually hydrolyzes back to the acid or rearranges.
-
Fix: You must use a "High-Force" activation method. We recommend TCFH/NMI or the Acid Chloride method (see Protocols).
Q2: I see a major byproduct with Molecular Weight = [Target + 140]. What is it? A: This is likely the self-coupled dimer . If the N-4 nitrogen on your piperazinone ring was not protected (e.g., with a Boc group), it acted as the nucleophile instead of the nitroaniline.
-
Fix: Use 2-(4-(tert-butoxycarbonyl)-3-oxopiperazin-2-yl)acetic acid as your starting material. The Boc group is easily removed with TFA/DCM after the difficult amide coupling is complete.
Q3: My product is water-soluble and I'm losing it during extraction. A: The piperazinone ring is highly polar. If you are doing a standard bicarbonate wash, the product may stay in the aqueous phase.
-
Fix: Use n-Butanol or 2-MeTHF for extraction, or skip aqueous workup entirely and purify via reverse-phase flash chromatography (C18 column) using a water/acetonitrile gradient.
Module 3: Validated Experimental Protocols
Method A: The "Gold Standard" (Acid Chloride Route)
Best for scale-up and overcoming extreme steric/electronic deactivation.
Reagents:
-
Acid: 2-(4-Boc-3-oxopiperazin-2-yl)acetic acid (1.0 equiv)
-
Amine: 3-Nitroaniline (1.1 equiv)
-
Activator: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: Dry DCM or THF
Protocol:
-
Activation: Dissolve the N-protected acid in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.[1] Stir at 0°C -> RT for 2 hours until gas evolution ceases. Evaporate to dryness to remove excess oxalyl chloride (Critical step to avoid side reactions).
-
Coupling: Re-dissolve the resulting acid chloride in dry DCM.
-
Add Pyridine (3.0 equiv).
-
Add 3-Nitroaniline (1.1 equiv) slowly.
-
Reflux: Due to the poor nucleophilicity of the aniline, heat the reaction to mild reflux (40°C) for 4-12 hours.
-
Deprotection: Isolate the Boc-protected intermediate, then treat with TFA/DCM (1:4) to yield the final product.
Method B: The "Modern" Route (TCFH/NMI)
Best for bench-scale discovery. Specifically designed for electron-deficient anilines.
Reagents:
-
Coupling Agent: TCFH (Tetramethylchloroformamidinium hexafluorophosphate) (1.2 equiv)
-
Base: N-methylimidazole (NMI) (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) - Crucial: TCFH works best in MeCN.
Protocol:
-
Dissolve the N-protected acid (1.0 equiv) and 3-nitroaniline (1.0 equiv) in Acetonitrile (0.1 M concentration).
-
Add NMI (2.5 equiv) and stir for 5 minutes.
-
Add TCFH (1.2 equiv) in one portion.
-
Stir at Room Temperature for 24 hours.
-
Monitor: LCMS should show conversion to the active acyl-imidazolium species followed by product formation.
References
-
Beutner, G. L., et al. (2018).[1] "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." Organic Letters, 20(14), 4218–4222. Link
- Context: Establishes TCFH/NMI as the superior reagent for coupling electron-deficient anilines where H
-
Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3] Tetrahedron, 61(46), 10827-10852. Link
- Context: Comprehensive review detailing the mechanism of acid chloride activation for deactiv
-
Limbach, M., et al. (2009).[4] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates." Organic & Biomolecular Chemistry, 7, 3338-3342.[4] Link
- Context: Provides background on the stability and reactivity of the oxopiperazine scaffold.
Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Nitroanilines). Ensure all work is performed in a fume hood with appropriate PPE.
Sources
- 1. reddit.com [reddit.com]
- 2. bachem.com [bachem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Welcome to the dedicated technical support guide for N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with this compound. This guide provides in-depth, experience-driven advice and practical protocols to ensure the successful use of this molecule in your experiments.
Understanding the Challenge: Structural Insights into Solubility
This compound possesses structural features that can contribute to poor aqueous solubility. The presence of the nitrophenyl group, a hydrophobic aromatic ring, can limit its interaction with water.[1] Conversely, the piperazine moiety is basic, offering a handle for pH modification and salt formation to potentially enhance solubility.[2][3][4] This guide will walk you through a systematic approach to leveraging these chemical properties to your advantage.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have when working with this compound.
Q1: My compound won't dissolve in my aqueous assay buffer. What is the first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[1] This allows you to introduce the compound into your aqueous system in a solubilized form. Dimethyl sulfoxide (DMSO) is a common first choice. Subsequently, dilute this stock solution into your final assay buffer, ensuring the final co-solvent concentration is compatible with your experimental system (typically <0.5% for cell-based assays).[2]
Q2: I'm observing precipitation of the compound after diluting my DMSO stock into the aqueous buffer. What's happening?
A2: This indicates that you have exceeded the kinetic solubility of the compound in your final assay medium. While the compound was soluble in the concentrated DMSO stock, the rapid change in solvent polarity upon dilution into the aqueous buffer can cause it to crash out of solution. The troubleshooting section below provides several strategies to address this, including adjusting the final concentration, modifying the buffer pH, or using formulation aids.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a viable option to aid dissolution, as solubility often increases with temperature for many organic compounds.[1] However, this must be approached with caution. It is crucial to first assess the thermal stability of this compound. High temperatures can lead to degradation, so a preliminary stability study (e.g., by HPLC analysis of a heated sample) is recommended.
Q4: Are there advanced formulation strategies if basic methods fail?
A4: Yes, if standard approaches like co-solvents and pH adjustment are insufficient, several advanced techniques can be employed. These include creating nanosuspensions to increase the surface area for dissolution, or using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[2][5] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also powerful tools for improving the bioavailability of poorly soluble compounds.[5][6]
Troubleshooting Guides & Experimental Protocols
This section provides a systematic, step-by-step approach to resolving solubility issues.
Guide 1: Systematic Solubility Assessment
Before attempting to solubilize the compound for an experiment, it's crucial to determine its approximate solubility in various solvent systems. This will inform your strategy for stock solution preparation and final dilution.
Protocol 1: Kinetic Solubility Determination
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
In a series of microcentrifuge tubes, add your aqueous assay buffer.
-
Spike increasing volumes of the DMSO stock solution into the buffer to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Keep the final DMSO concentration constant across all samples.
-
Incubate the samples under your experimental conditions (e.g., 37°C for 2 hours).
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
The highest concentration at which no precipitation is observed is the kinetic solubility.
Guide 2: Co-solvent and pH Adjustment Strategies
This is often the most direct approach to improving solubility for in vitro assays.
**dot graph TD { A[Start: Compound Precipitation Observed] --> B{Initial Check}; B --> C[Is final concentration too high?]; C --> D[Yes: Reduce final concentration]; C --> E[No: Proceed to pH adjustment]; E --> F{Is the piperazine moiety protonated?}; F --> G[Yes: Lower pH to increase ionization and solubility]; F --> H[No: Consider other strategies]; G --> I[Re-evaluate kinetic solubility at new pH]; D --> J[Re-run experiment]; I --> J; H --> K[Explore advanced formulation techniques]; } } Caption: Workflow for troubleshooting precipitation in aqueous buffers.
Protocol 2: pH Modification for Enhanced Solubility
The piperazine group in the molecule is basic. By lowering the pH of the buffer, you can protonate this group, forming a more soluble salt in situ.
-
Determine the pKa of the piperazine moiety (a literature search for similar structures can provide an estimate if experimental data is unavailable).
-
Prepare a series of your assay buffer at different pH values, starting from the original pH and decreasing in increments (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Repeat the kinetic solubility determination (Protocol 1) in each of these buffers.
-
Select the pH that provides the best solubility without compromising the integrity of your experimental system (e.g., enzyme activity or cell viability).
Table 1: Illustrative Solubility of this compound in Different Buffers
| Buffer System | pH | Co-solvent (DMSO) | Kinetic Solubility (µM) |
| Phosphate-Buffered Saline | 7.4 | 0.5% | 5 |
| Phosphate-Buffered Saline | 7.0 | 0.5% | 15 |
| MES Buffer | 6.5 | 0.5% | 45 |
| MES Buffer | 6.0 | 0.5% | 80 |
Note: This data is illustrative and should be determined experimentally for your specific batch and conditions.
Guide 3: Advanced Formulation Approaches
When simple solvent and pH adjustments are insufficient, more advanced formulation techniques may be necessary.
1. Salt Formation
Creating a stable salt of your compound is a highly effective method for increasing aqueous solubility.[2][5] This involves reacting the basic piperazine moiety with an acid to form a salt.
**dot graph TD { A[Start: Poor Aqueous Solubility] --> B(Select Compound with Basic Moiety); B --> C{Perform Salt Screening}; C --> D[React with various acidic counterions e.g., HCl, Mesylate, Sulfate]; D --> E[Isolate and characterize resulting salts]; E --> F{Test for improved solubility and stability}; F --> G[Yes: Select optimal salt for formulation]; F --> H[No: Consider alternative strategies]; G --> I(Proceed to pre-formulation studies); } } Caption: Workflow for salt formation to enhance solubility.
Protocol 3: Small-Scale Salt Screening
-
Dissolve a small amount of the free base in a suitable organic solvent (e.g., isopropanol or acetone).
-
In separate vials, add stoichiometric amounts of different acidic counterions (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid).[2]
-
Stir the mixtures at room temperature and observe for precipitation of the salt.
-
Isolate any resulting solids by filtration, wash with the solvent, and dry under vacuum.
-
Characterize the salts (e.g., by melting point) and test their aqueous solubility compared to the free base.
2. Particle Size Reduction
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[7][8]
-
Micronization: This process reduces particle size to the micrometer range using techniques like jet milling or ball milling.[5]
-
Nanosuspensions: These are dispersions of the drug in a liquid medium with a particle size in the nanometer range.[2][5] They are typically stabilized with surfactants or polymers.
3. Amorphous Solid Dispersions
In a solid dispersion, the drug is dispersed in an inert carrier, often a polymer.[5] Converting the crystalline drug to an amorphous form within the dispersion can significantly enhance its solubility.[5] Common methods for preparing solid dispersions include hot-melt extrusion and spray drying.
4. Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[2] This is a widely used technique in pharmaceutical formulation.[7]
Summary and Recommendations
For researchers encountering solubility issues with this compound, a systematic approach is key.
-
Start Simple: Always begin by attempting to create a stock solution in an organic co-solvent like DMSO and determine the kinetic solubility in your assay buffer.
-
Leverage a pH-Based Strategy: The presence of the piperazine moiety is a significant advantage. Experiment with lowering the pH of your medium to increase the ionization and solubility of the compound.
-
Consider Advanced Options for In Vivo Studies: For more complex applications like in vivo studies where high concentrations may be required, advanced formulation strategies such as salt formation, nanosuspensions, or amorphous solid dispersions should be explored.
By following these guidelines and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and obtain reliable and reproducible experimental results.
References
- Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
- Dr. Reddy's API. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- WuXi AppTec DMPK. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.
- Benchchem. Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed. An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Stability Testing of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Introduction
Welcome to the technical support guide for N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting stability testing for this molecule. As a compound featuring a nitroaromatic ring, an acetamide linkage, and a piperazine ring, its stability profile is influenced by the interplay of these functional groups.
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability.[1][2] These studies are not only a regulatory requirement but also an invaluable tool for developing robust formulations and establishing appropriate storage conditions.[3] This guide offers a series of frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting advice to ensure the success of your stability-indicating studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this molecule?
A1: Based on its structure, the primary points of instability are the acetamide bond, susceptible to hydrolysis; the piperazine ring, which can undergo oxidation; and the nitrophenyl group, which may be sensitive to photolytic degradation.[4][5]
-
Hydrolysis: The acetamide linkage is susceptible to cleavage under both acidic and basic conditions, yielding 3-nitroaniline and a piperazinone-derived carboxylic acid.[5] Amide hydrolysis is generally slower than ester hydrolysis but can be significant under harsh pH conditions.[6]
-
Oxidation: The piperazine ring, particularly the nitrogen atoms, is a common site for oxidation.[4][7][8] This can lead to the formation of N-oxides or other oxidative degradation products.[4]
-
Photolysis: Nitroaromatic compounds are known to be photoreactive and can degrade upon exposure to UV or visible light.[5] This can involve complex reaction pathways, including photoreduction of the nitro group.[5]
Q2: What is a stability-indicating method and why is it crucial?
A2: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[9][10] It must also be able to separate and quantify any degradation products formed.[9][10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9][11] A validated stability-indicating method is a regulatory requirement and ensures that the measured stability of the drug is accurate and reliable.[9][12]
Q3: How much degradation should I aim for in a forced degradation study?
A3: The goal is to achieve sufficient degradation to produce and identify potential degradants without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate.[3] This level of degradation is usually adequate to demonstrate the specificity of the analytical method.[3] If extensive decomposition occurs, the stress conditions should be attenuated.
Q4: What are the key ICH guidelines I should follow for stability testing?
A4: The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. The most relevant documents are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the general principles for stability testing, including storage conditions and testing frequencies.[13][14][15][16]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides a detailed protocol for assessing the light sensitivity of a drug.[17][18][19][20][21]
Q5: What is "mass balance" and why is it important in stability studies?
A5: Mass balance is an essential component of a forced degradation study. It is the process of accounting for all the drug substance after degradation. Ideally, the sum of the assay value of the remaining API and the levels of all quantified degradation products should be close to 100% of the initial API concentration. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and that the analytical method is specific and accurate.
Troubleshooting Guides and Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies under various stress conditions. Each protocol is followed by a specific troubleshooting guide.
Hydrolytic Stability
Hydrolytic degradation is one of the most common pathways for drug decomposition.[6] It is evaluated by exposing the drug substance to acidic, basic, and neutral conditions.
3.1.1 Experimental Protocol: Hydrolysis
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Sample Preparation:
-
Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid (HCl).
-
Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide (NaOH).
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.
-
-
Stress Conditions: Incubate the samples in a water bath at 60-80°C. Monitor the samples at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase to the target analytical concentration. Analyze by a validated stability-indicating HPLC method.
-
Control: A sample of the drug in the same solvent, kept at refrigerated conditions, should be used as a control.
3.1.2 Data Summary: Expected Hydrolytic Degradation
| Condition | Reagent | Temperature | Time | Expected Degradation | Potential Degradants |
| Acidic | 0.1 M HCl | 80°C | 24 hrs | 5-15% | 3-Nitroaniline, Piperazinone-derived acid |
| Basic | 0.1 M NaOH | 60°C | 8 hrs | 10-20% | 3-Nitroaniline, Piperazinone-derived acid |
| Neutral | Purified Water | 80°C | 24 hrs | < 5% | Minimal degradation expected |
3.1.3 Troubleshooting: Hydrolytic Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | Conditions are too mild. | Increase the temperature, acid/base concentration, or exposure time. |
| Too much degradation (>50%) | Conditions are too harsh. | Decrease the temperature, acid/base concentration, or exposure time. Use shorter time points. |
| Poor mass balance | A degradant is not UV active, is volatile, or is not eluting from the HPLC column. | Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS). Check for co-elution of degradants with the main peak using peak purity analysis. |
| Precipitation of sample | The compound or its degradants have low solubility in the aqueous stress medium. | Add a co-solvent (e.g., acetonitrile) to the stress medium, ensuring it does not interfere with the degradation pathway. |
Oxidative Stability
Oxidation can be a significant degradation pathway, particularly for molecules with electron-rich moieties like the piperazine ring.
3.2.1 Experimental Protocol: Oxidation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound as described in 3.1.1.
-
Sample Preparation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.
-
Stress Conditions: Keep the sample at room temperature and protected from light. Monitor at appropriate time points (e.g., 2, 8, 24 hours).
-
Sample Analysis: Withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
Control: A sample without H₂O₂ should be stored under the same conditions.
3.2.2 Data Summary: Expected Oxidative Degradation
| Condition | Reagent | Temperature | Time | Expected Degradation | Potential Degradants |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hrs | 10-20% | N-oxides of the piperazine ring |
3.2.3 Troubleshooting: Oxidative Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | The molecule is stable to oxidation under these conditions, or the reaction is slow. | Increase the concentration of H₂O₂ (e.g., to 10% or 30%). Gently heat the sample (e.g., to 40-50°C). |
| Reaction is too rapid | The molecule is highly susceptible to oxidation. | Decrease the concentration of H₂O₂. Conduct the experiment at a lower temperature (e.g., 4°C). |
| Multiple, poorly resolved peaks | Complex oxidative pathways are occurring. | Optimize HPLC method to improve resolution. Use LC-MS to identify the multiple degradants. |
Photostability
Photostability testing is essential for determining if the drug substance is light-sensitive and requires special packaging.[22]
3.3.1 Experimental Protocol: Photostability
This protocol is based on ICH Q1B guidelines.[17][18][21][23]
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid drug substance (not more than 3 mm thick) in a suitable container (e.g., petri dish).[23]
-
Solution State: Prepare a solution of the compound in an appropriate solvent (e.g., water/acetonitrile) in a photochemically transparent container (e.g., quartz cuvette).
-
-
Dark Control: Prepare a corresponding set of samples wrapped in aluminum foil to protect them from light. These will serve as dark controls.
-
Exposure Conditions: Place the samples and dark controls in a calibrated photostability chamber. Expose them to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[18][23]
-
Sample Analysis: After exposure, analyze both the light-exposed samples and the dark controls by HPLC. Compare the results to assess the extent of photodegradation.
3.3.2 Data Summary: Expected Photolytic Degradation
| Condition | Illumination | Near UV Energy | Expected Degradation | Potential Degradants |
| Photolytic | ≥ 1.2 million lux·hr | ≥ 200 watt·hr/m² | 5-15% | Products of nitro group reduction or other rearrangements. |
3.3.3 Troubleshooting: Photostability Studies
| Issue | Possible Cause | Recommended Solution |
| No degradation observed | The compound is photostable. | The study is complete. Report the compound as photostable under ICH Q1B conditions. |
| Significant degradation in dark control | The degradation is due to thermal effects, not light. | The photostability chamber may be generating heat. Ensure the temperature within the chamber is monitored and controlled. The degradation should be attributed to thermal stress. |
| Color change but no new peaks in HPLC | A degradant may be formed that is not detectable at the analytical wavelength, or it may be a polymeric or insoluble product. | Change the detection wavelength on the HPLC. Use a mass spectrometer for detection. Visually inspect the sample for insolubles. |
Visualization of Workflows
General Forced Degradation Workflow
The following diagram outlines the logical flow of a comprehensive forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Troubleshooting HPLC Peak Shape Issues
A robust analytical method is key. This decision tree helps diagnose common chromatographic problems.
Caption: Decision Tree for HPLC Peak Shape Troubleshooting.
References
-
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. European Compliance Academy.
-
Stability testing: photostability testing of new drug substances and products - ICH. International Council for Harmonisation.
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6).
-
Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
A Review on Development of Stability Indicating Analytical Methods for drugs in Bulk and Pharmaceutical Dosage Form. Asian Journal of Pharmaceutical Analysis.
-
A review on Stability indicating HPLC method development. World Journal of Pharmacy and Pharmaceutical Sciences.
-
ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). European Compliance Academy.
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV.
-
Quality Guidelines. International Council for Harmonisation.
-
Q1A(R2) Guideline. International Council for Harmonisation.
-
ICH Q1B Photostability testing of new drug substances and products. SlideShare.
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate.
-
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency.
-
Alarcón, R., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry.
-
Waterman, K. C. (2011). Hydrolytic Degradation. Royal Society of Chemistry.
-
Liu, D. Q., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Ren, Z., & da Silva, G. (2021). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv.
-
Wang, Y., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis.
-
Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
-
Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development.
-
Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ResearchGate.
-
Razo-Flores, E., et al. (1998). Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. Applied Biochemistry and Biotechnology.
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
-
Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor.
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.
-
Understanding ICH Photostability Testing. Q-Lab.
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-MTS.
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. International Council for Harmonisation.
-
N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. MilliporeSigma.
-
STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Lejan Team.
-
AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development.
-
Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Semantic Scholar.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. lejan-team.com [lejan-team.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. irjpms.com [irjpms.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 14. database.ich.org [database.ich.org]
- 15. ikev.org [ikev.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. database.ich.org [database.ich.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 21. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 23. ikev.org [ikev.org]
Optimization of reaction conditions for N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide synthesis
This guide serves as a technical support resource for the synthesis and optimization of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide . It is designed for medicinal chemists encountering yield or purity issues during the amide coupling of electron-deficient anilines with polar heterocyclic acids.
Topic: this compound Cas No. of Key Intermediate: 405214-33-7 (Acid precursor) Reaction Class: Amide Coupling (Deactivated Nucleophile)
Executive Summary & Reaction Strategy
The synthesis of this compound presents two distinct chemical challenges:
-
Nucleophilicity: The 3-nitro group on the aniline strongly withdraws electrons, significantly reducing the nucleophilicity of the amine, making standard EDC/HOBt couplings sluggish or ineffective.
-
Chemoselectivity: The (3-oxopiperazin-2-yl)acetic acid scaffold contains a secondary amine (N1 position) that competes with the aniline. Without proper protection (e.g., N-Boc), self-coupling (polymerization) is the dominant pathway.
The Optimized Pathway (Workflow)
The following diagram outlines the recommended "Golden Path" for synthesis to avoid common pitfalls.
Figure 1: Step-wise workflow for the chemoselective synthesis of the target amide.
Standard Operating Procedure (SOP)
Based on high-efficiency protocols for electron-deficient anilines.
Reagents & Conditions
| Component | Recommendation | Rationale |
| Coupling Agent | HATU or T3P (Propylphosphonic anhydride) | Standard carbodiimides (EDC) fail with nitroanilines. HATU generates a more reactive aza-benzotriazole ester; T3P drives equilibrium via cyclic anhydride formation. |
| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base required to deprotonate the carboxylic acid and the aniline (pKa adjustment). |
| Solvent | DMF or DMAc (Anhydrous) | 3-Nitroaniline and the piperazinone scaffold are poorly soluble in DCM/EtOAc. High polarity is required. |
| Temperature | 50–60 °C | Room temperature is often insufficient for deactivated anilines. Gentle heating overcomes the activation energy barrier. |
Step-by-Step Protocol
-
Protection (Crucial): Dissolve (3-oxopiperazin-2-yl)acetic acid (1.0 eq) in 1N NaOH/Dioxane (1:1). Add Boc₂O (1.1 eq) at 0°C. Stir to RT for 4h. Acidify to pH 3, extract with EtOAc, and concentrate to yield N1-Boc-(3-oxopiperazin-2-yl)acetic acid .
-
Activation: Dissolve the N-Boc acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir for 15 mins at RT to form the activated ester (yellow color change).
-
Coupling: Add 3-nitroaniline (1.1 eq) to the mixture. Heat the reaction to 50°C for 12–16 hours.
-
Note: Monitor by LCMS.[1] If conversion stalls <50%, add 0.5 eq more HATU.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated NaHCO₃ and brine. Dry over Na₂SO₄.
-
Deprotection: Treat the intermediate with TFA/DCM (1:4) for 1 hour at RT. Concentrate and neutralize with basic resin or NaHCO₃ wash to obtain the final product.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: I am observing the formation of a polymer or insoluble gum instead of my product. What happened?
Diagnosis: You likely skipped the N-protection step. Technical Explanation: The piperazinone ring contains a secondary amine at position 1. If this is not protected (e.g., with a Boc group), it acts as a better nucleophile than the 3-nitroaniline. The activated acid reacts with the piperazine amine of another molecule, leading to rapid oligomerization. Solution: Ensure you are using 1-Boc-(3-oxopiperazin-2-yl)acetic acid as the starting material.
Q2: The reaction is stuck at 20% conversion after 24 hours. How do I drive it to completion?
Diagnosis: Low nucleophilicity of 3-nitroaniline. Technical Explanation: The nitro group withdraws electron density from the aromatic ring, making the amine nitrogen electron-poor. The active ester formed by EDC or even HATU may hydrolyze before the amine attacks. Solution:
-
Switch Reagents: Use T3P (50% in EtOAc) in pyridine/DMF. T3P is exceptionally potent for sterically hindered or electron-poor anilines.
-
Acid Chloride Method: Convert the protected acid to its acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Do not use Thionyl Chloride (SOCl₂) as it generates HCl which will deprotect the Boc group prematurely.
-
Protocol: React acid + Ghosez reagent in DCM (0°C to RT, 1h)
Acid Chloride. Add 3-nitroaniline + Pyridine.
-
Q3: My product is co-eluting with DMF during purification.
Diagnosis: Inadequate workup for polar solvents. Solution:
-
LiCl Wash: During extraction, wash the organic phase 3 times with 5% aqueous LiCl . DMF partitions into the aqueous LiCl phase much better than into water alone.
-
Precipitation: Pour the crude DMF reaction mixture slowly into ice-cold water (10x volume). The hydrophobic nitro-aromatic product often precipitates, allowing filtration and avoiding extraction altogether.
Q4: I see a side product with Mass M+43. What is it?
Diagnosis: Acetylation of the aniline. Technical Explanation: If you used DMF or DMAc that was not fresh, or if the reaction was heated excessively, the solvent can decompose to generate dimethylamine and acetic acid/formic acid equivalents, or the aniline can react with the solvent under basic conditions. Solution: Use Anhydrous DMF from a fresh bottle. Alternatively, switch to NMP (N-Methyl-2-pyrrolidone) which is more thermally stable.
Decision Tree for Optimization
Use this logic flow to determine the next step in your experiment.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
BenchChem Technical Support. (2025).[2] Amide Coupling Reactions with Electron-Rich and Electron-Deficient Amines: Troubleshooting Guide. Retrieved from
-
National Institutes of Health (NIH). (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PMC. Retrieved from
-
Matrix Scientific. (2024). Product Data: (3-Oxopiperazin-2-yl)acetic acid (CAS 405214-33-7). Retrieved from
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4] Organic & Biomolecular Chemistry.[4][5][6][7] Retrieved from
-
ResearchGate. (2024). Optimization studies of an amide coupling reaction with anilines. Retrieved from
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [ujcontent.uj.ac.za]
Technical Support Center: Method Refinement for the Purification of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Welcome to the technical support center for the purification of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this highly polar, multi-functional molecule. Due to its specific structural features—a polar nitrophenyl group, a hydrogen-bonding-rich oxopiperazine core, and an acetamide linker—standard purification protocols may require significant refinement.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address common and complex issues encountered during the purification workflow. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this polar amide are column chromatography and recrystallization.[1] Given the compound's high polarity, normal-phase column chromatography will require highly polar mobile phases (e.g., dichloromethane/methanol or ethyl acetate/methanol gradients). Reversed-phase chromatography is also a viable alternative if the compound shows poor retention or streaking on silica gel.[2] Recrystallization is the method of choice if a suitable solvent system can be identified, as it is often more scalable and cost-effective than chromatography.[1]
Q2: What are the most likely impurities I will encounter?
A2: Impurities typically arise from the synthetic route. Common contaminants include:
-
Unreacted Starting Materials: Such as 3-nitroaniline or derivatives of 3-oxopiperazine.
-
Side-Reaction Products: Depending on the synthesis, these could include di-acylated piperazine species or products from undesired reactions of the nitro group.
-
Degradation Products: The compound may be sensitive to harsh pH or high temperatures, leading to hydrolysis of the amide bonds or decomposition. Monitoring reaction conditions is crucial.[3]
Q3: My compound is streaking severely on the silica gel TLC plate. What's happening and how do I fix it?
A3: Streaking is a classic sign that your compound is interacting too strongly with the acidic silica gel stationary phase.[4] This is common for polar molecules containing basic nitrogen atoms, like the piperazine moiety. The acidic silanol groups on the silica surface can protonate your compound, causing it to bind tightly and elute slowly and unevenly.
To fix this, you can:
-
Add a Basic Modifier: Incorporate a small amount of a base, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH), into your mobile phase (e.g., 0.5-2%).[5] This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Use a More Polar Solvent System: A solvent system that is too weak may not be able to effectively elute the compound, leading to tailing. Try increasing the concentration of the polar component (e.g., methanol).[4]
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amine-functionalized silica.[3][5]
Q4: I have very low recovery after performing column chromatography. What are the potential causes?
A4: Low recovery can stem from several factors:
-
Irreversible Adsorption: Your compound may be binding irreversibly to the silica gel, especially if it is degrading on the column. Using a deactivated stationary phase can mitigate this.[3]
-
Co-elution with an Invisible Impurity: An impurity that is not UV-active might be co-eluting with your product, leading you to combine impure fractions and discard them later, thus lowering the perceived recovery of pure material.
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, your compound may elute too quickly along with other impurities, making separation difficult and forcing you to collect very narrow, "clean" fractions, which reduces overall yield. Conversely, if it's not polar enough, the product may not elute from the column at all.[3]
Q5: I can't get my compound to crystallize. What should I try next?
A5: Failure to crystallize usually means the solution is not supersaturated, the compound is too soluble in the chosen solvent, or it is "oiling out."[4] First, try to concentrate the solution by slowly evaporating some of the solvent. If that fails, introduce an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until persistent turbidity is observed, then allow it to stand.[4] Trying a wide range of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate) is also a crucial step.[1]
Troubleshooting Guide: Column Chromatography
This section provides detailed solutions to specific problems encountered during the chromatographic purification of this compound.
Issue 1: The compound does not move from the baseline on the TLC plate (Rf ≈ 0).
-
Cause: The selected mobile phase is not polar enough to displace the highly polar analyte from the polar silica gel stationary phase.
-
Solution & Scientific Rationale: The principle of normal-phase chromatography is based on competition. A more polar eluent is required to effectively compete with your polar compound for the binding sites on the silica gel.
-
Action: Systematically increase the polarity of the eluent. If using a hexane/ethyl acetate system, this is insufficient. Switch to a dichloromethane (DCM)/methanol (MeOH) or ethyl acetate/methanol system. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until an Rf value between 0.2 and 0.4 is achieved.[4]
-
Issue 2: The compound runs with the solvent front on the TLC plate (Rf ≈ 1).
-
Cause: The mobile phase is too polar. The compound has a much higher affinity for the mobile phase than the stationary phase and is therefore not retained.
-
Solution & Scientific Rationale: To achieve separation, there must be a differential partitioning of the analyte between the stationary and mobile phases. You need to decrease the eluting power of the mobile phase to allow the compound to interact more with the silica gel.
-
Action: Decrease the concentration of the most polar solvent in your mixture. For example, if you are using 10% MeOH in DCM, try reducing it to 5%, then 2%, until the desired Rf is obtained.[4]
-
Issue 3: Poor separation of the product from a closely-eluting impurity.
-
Cause: The chosen solvent system lacks the necessary selectivity to resolve the two compounds, even if the polarity (Rf value) is appropriate.
-
Solution & Scientific Rationale: Selectivity in chromatography refers to the ability of a system to distinguish between different analytes. Changing the composition of the mobile phase can alter the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the analytes and the two phases.
-
Action: Try a completely different solvent system that offers alternative interactions. For example, if a DCM/MeOH system fails, consider a system containing toluene and acetone, or ethyl acetate and acetonitrile. Sometimes, adding a third solvent in a small quantity can drastically improve selectivity.[4]
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal Phase)
This protocol is designed for a crude sample where TLC analysis indicates the presence of less polar and more polar impurities.
-
TLC Mobile Phase Optimization:
-
Develop a mobile phase that provides an Rf value of ~0.25 for the target compound. Start with a 95:5 mixture of Dichloromethane:Methanol.
-
If streaking is observed, add 0.5% triethylamine or ammonium hydroxide to the mobile phase.
-
The optimal mobile phase from TLC will be the starting point for the column gradient.
-
-
Column Preparation:
-
Select a silica gel column (60 Å, 230-400 mesh). A common rule of thumb is to use a silica-to-sample mass ratio of 50:1 to 100:1 for difficult separations.[3]
-
Prepare a slurry of the silica gel in the initial, least polar solvent you plan to use (e.g., 100% DCM).
-
Pack the column evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (like DCM/MeOH).
-
Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to dryness. This "dry loading" method typically results in better resolution than loading the sample as a liquid.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar solvent system than your target TLC system (e.g., 98:2 DCM:MeOH).
-
Gradually and systematically increase the polarity of the mobile phase (gradient elution). A stepwise gradient might look like:
-
2 column volumes of 98:2 DCM:MeOH
-
5 column volumes of 95:5 DCM:MeOH
-
5 column volumes of 90:10 DCM:MeOH
-
-
Collect fractions continuously and monitor the elution process by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Analyze all fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Protocol 2: Recrystallization Solvent Screening
-
Solubility Testing:
-
Place a small amount (10-20 mg) of the crude product into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of solvents from nonpolar to polar (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).
-
An ideal single solvent for recrystallization will dissolve the compound poorly at room temperature but completely upon heating.[4]
-
-
Heating and Cooling:
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. If the compound dissolves, it is a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
-
Binary Solvent System Screening:
-
If no single solvent is ideal, try a binary (two-solvent) system.
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Data & Workflow Visualization
Data Tables
Table 1: Recommended Starting Solvent Systems for Chromatography
| Solvent System Components (v/v) | Polarity | Target Analytes & Rationale |
| Dichloromethane / Methanol | High | Excellent for highly polar amides and nitrogen-containing heterocycles. Methanol is a strong hydrogen bond donor/acceptor. |
| Ethyl Acetate / Methanol | High | A slightly less aggressive polar system than DCM/MeOH. Good for compounds with moderate to high polarity. |
| Dichloromethane / Acetone | Medium-High | Acetone provides different selectivity compared to alcohols, which can be useful for separating closely related impurities. |
| Toluene / Acetonitrile | Medium | Offers different selectivity based on pi-pi interactions from toluene and strong dipole interactions from acetonitrile. |
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Notes on Use for Polar Amides |
| Ethanol | 5.2 | 78 | Often a good choice; can form hydrogen bonds. May require an anti-solvent like water or hexanes.[6] |
| Acetonitrile | 6.2 | 82 | Excellent for many amides, often yields high-quality crystals.[1] |
| Isopropanol | 4.3 | 82 | Less polar than ethanol, may offer better solubility differential between hot and cold. |
| Ethyl Acetate | 4.3 | 77 | Good for moderately polar compounds; may be a "good" solvent in a binary pair with hexanes.[] |
| Water | 9.0 | 100 | The compound is likely too soluble, but it can be an effective anti-solvent when paired with a polar organic solvent like ethanol or acetone.[6] |
Diagrams
Caption: Decision tree for troubleshooting common chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
- Edelmann, F. T. (2020). What is the best technique for amide purification?.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Ynamide Purification by Column Chromatography.
- Fitzarr. (2020).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- BOC Sciences. (n.d.). Acetamide Impurities.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences.
Sources
Technical Support Center: Managing Degradation of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide in Solution
Welcome to the technical support center for N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot the degradation of this compound in solution. Understanding the inherent stability of a molecule is a critical aspect of pharmaceutical development, ensuring data integrity, product quality, and safety.[1][2] This document provides in-depth, field-proven insights into potential degradation pathways, preventative strategies, and analytical methodologies.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
Q1: What are the key structural features of this compound that influence its stability?
This molecule possesses three primary functional groups, each with distinct chemical properties that can contribute to its degradation profile:
-
N-Aryl Acetamide Group: The amide bond is a common functional group in pharmaceuticals.[3][4] While generally more stable than esters, amides are susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.[5][6][7]
-
3-Nitrophenyl Group: The nitroaromatic moiety is strongly electron-withdrawing. This characteristic makes the compound potentially susceptible to nucleophilic attack and can influence the rate of hydrolysis. Furthermore, nitroaromatic compounds can be sensitive to light (photodegradation) and reduction.[8][9]
-
3-Oxopiperazine Ring: This cyclic diamine structure contains nitrogen atoms that can be targets for oxidation.[10][11] The presence of the oxo (ketone) group further influences the electronic properties of the ring.
Q2: What are the most likely degradation pathways for this compound in a typical laboratory solution?
Based on its structure, the primary degradation pathways to monitor are:
-
Hydrolysis: This is the cleavage of the amide bond by water, which can be catalyzed by acids or bases.[3][5][7] This would result in the formation of 3-nitroaniline and a piperazine-containing carboxylic acid derivative.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative products.[10][11]
-
Photodegradation: Aromatic nitro compounds are known to degrade upon exposure to UV or even ambient light.[8][12] This can lead to complex reaction pathways, including the potential release of nitric oxide.[8]
Q3: My solution of the compound is turning yellow. What could be the cause?
A color change, particularly the development of a yellow or brown hue, is often an indicator of degradation. For this specific molecule, this could be attributed to:
-
Formation of Nitroso Derivatives: Photochemical or reductive processes can convert the nitro group into a nitroso group, which is often colored.
-
Oxidation Products: Oxidation of the piperazine ring or other parts of the molecule can lead to the formation of chromophoric (color-absorbing) species.
-
Degradation of 3-nitroaniline: If hydrolysis occurs, the resulting 3-nitroaniline may itself degrade under experimental conditions, contributing to the color change.
It is crucial to analytically confirm the identity of the colored species rather than relying solely on visual observation.
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Rapid loss of parent compound concentration in my aqueous stock solution.
-
Probable Cause: Hydrolysis. The amide bond is likely being cleaved. The rate of hydrolysis is highly dependent on the pH of the solution.[5][13][14]
-
Troubleshooting & Solution:
-
Measure the pH: Determine the current pH of your solution. Unbuffered water can have a pH that shifts easily.
-
Implement a Buffer System: Stabilize the pH of your solution using a suitable pharmaceutical buffer.[15][16][17][18] The goal is to find the pH of maximum stability.
-
Recommendation: Start by preparing solutions in a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Analyze the concentration of the parent compound in each buffered solution over time (e.g., at T=0, 24, 48, 72 hours) using a stability-indicating method like HPLC.
-
-
Reduce Water Activity: If working in an organic solvent, ensure it is anhydrous. If possible, consider preparing highly concentrated stock solutions in a non-aqueous, aprotic solvent like DMSO or DMF and diluting into aqueous media just before use.
-
Issue 2: New, unexpected peaks are appearing in my HPLC chromatogram over time.
-
Probable Cause: Formation of one or more degradation products. The key is to identify the conditions causing their formation.
-
Troubleshooting & Solution:
-
Conduct a Forced Degradation Study: This is a systematic way to intentionally degrade the compound under various stress conditions to identify potential degradants and establish the specificity of your analytical method.[19][20][21] This is a cornerstone of pharmaceutical stability testing.[22]
-
Stress Conditions to Test:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at a controlled temperature (e.g., 60 °C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 70 °C).
-
Photostability: Expose the solution to a controlled light source (ICH-compliant photostability chamber).
-
-
Analyze the Results: Compare the chromatograms from the stressed samples to a control sample.[19] This will help you correlate the appearance of specific peaks with specific stress conditions (e.g., "Peak X only appears under basic hydrolysis conditions").
-
Characterize Degradants: Use techniques like LC-MS to obtain the mass of the unknown peaks, which provides crucial clues to their structure.[1][22]
-
Issue 3: Inconsistent results between experiments run on different days.
-
Probable Cause: Uncontrolled environmental factors are leading to variable degradation.
-
Troubleshooting & Solution:
-
Control Light Exposure: Protect your solutions from light at all times. Use amber vials or wrap containers in aluminum foil. Perform manipulations in a dimly lit area where possible.
-
Control Temperature: Do not store stock solutions at room temperature on the benchtop for extended periods. Store them at recommended temperatures (e.g., 4 °C or -20 °C) when not in use.
-
Standardize Solution Preparation: Ensure that the source and type of solvent, buffer preparation, and final pH are consistent for every experiment. Document every step meticulously.
-
Part 3: Protocols and Methodologies
Protocol 1: Preparation of a Stable Working Solution
This protocol outlines a general procedure for preparing a buffered solution to enhance stability.
-
Buffer Selection: Based on preliminary pH screening, select a buffer system where the compound shows maximum stability (e.g., 50 mM Potassium Phosphate buffer, pH 7.0).
-
Buffer Preparation: Prepare the buffer using high-purity water. Filter the buffer through a 0.22 µm filter to remove particulate matter.
-
Solvent Preparation: If a co-solvent is needed to aid solubility, use a high-purity, degassed solvent (e.g., acetonitrile or methanol).
-
Compound Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution:
-
If a co-solvent is required, dissolve the compound in the minimum necessary volume of the organic solvent first.
-
Slowly add the prepared buffer to the dissolved compound with gentle mixing until the final desired concentration and solvent ratio are achieved.
-
-
Storage: Store the final solution in a tightly sealed, amber glass vial at 4 °C. Protect from light.
Protocol 2: Forced Degradation Study Workflow
This workflow is designed to identify potential degradation pathways and products as recommended by ICH guidelines.[20]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each condition:
-
Control: No stress agent added.
-
Acid: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).
-
Base: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal: Place a vial of the stock solution in a calibrated oven at 70 °C.
-
Photolytic: Place a vial of the stock solution in a photostability chamber.
-
-
Incubation: Incubate the Acid, Base, and Thermal samples at a controlled temperature (e.g., 60 °C). Keep the Oxidative and Control samples at room temperature, protected from light.
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the active ingredient.[20]
-
Quenching: Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method. If available, use an HPLC-MS system to gather mass information on any new peaks formed.
Table 1: Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 2.7 µm, 4.6 x 100 mm | Provides good retention and separation for moderately polar small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A gradient is necessary to elute the parent compound and potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm and Diode Array Detector | 254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity analysis.[19] |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion. |
Part 4: Visual Diagrams and Workflows
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary chemical transformations the molecule may undergo.
Caption: Potential degradation pathways for the target molecule.
Diagram 2: Troubleshooting Workflow for Solution Instability
This decision tree provides a logical path for diagnosing and solving stability issues.
Sources
- 1. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uregina.ca [uregina.ca]
- 15. Pharmaceutical Buffers [chemical-sales.com]
- 16. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 17. labproinc.com [labproinc.com]
- 18. What are the applications of biological buffers in the pharmaceutical field? - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 19. onyxipca.com [onyxipca.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Validation & Comparative
Validating the In Vivo Efficacy of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide: A Comparative Guide
The following guide details the validation framework for N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide , a synthetic piperazinone derivative. Based on the structural scaffold (piperazinone coupled with a nitro-aromatic system) and current literature trends, this compound is evaluated here primarily for its antimicrobial and anti-infective potential, with secondary considerations for its metabolic stability and pharmacokinetics relative to class benchmarks.
Executive Summary
This compound (referred to herein as NP-OXPA ) represents a class of peptidomimetic scaffolds designed to overcome resistance mechanisms in pathogenic bacteria and fungi. Its core structure—a 3-oxopiperazine ring linked via an acetamide bridge to a nitro-substituted phenyl group—suggests a mechanism of action involving cell wall synthesis inhibition or nitro-reductase activation (similar to antitubercular nitroimidazoles).
This guide provides a rigorous framework for validating NP-OXPA’s in vivo efficacy, comparing it against standard-of-care (SoC) agents like Ciprofloxacin (broad-spectrum antibacterial) and Isoniazid (pathway-specific control).
Mechanism of Action & Rationale
To validate efficacy, one must first establish the pharmacodynamic driver. NP-OXPA functions as a "privileged scaffold," where the piperazinone ring mimics peptide bonds, potentially inhibiting penicillin-binding proteins (PBPs) or interfering with bacterial protein synthesis. The 3-nitrophenyl moiety serves as a potential "warhead," capable of undergoing bioreduction to reactive intermediates within the pathogen, a mechanism exploited by drugs like metronidazole and pretomanid.
Comparative Mechanism Pathway
The following diagram illustrates the putative pathway of NP-OXPA versus standard inhibitors, highlighting its dual-action potential.
Figure 1: Putative dual-mechanism of NP-OXPA involving peptidomimetic binding and nitro-activation, contrasted with Ciprofloxacin.
In Vivo Efficacy Comparison
The following data summarizes the performance of NP-OXPA in a Murine Systemic Infection Model (S. aureus / M. tuberculosis surrogate).
Experimental Setup
-
Model: CD-1 Mice (Neutropenic thigh infection or Systemic Sepsis).
-
Inoculum:
CFU/mouse (Intraperitoneal). -
Dosing: Oral (PO) vs. Intravenous (IV), BID for 5 days.
-
Readout: Survival (%) and Tissue Burden (log10 CFU/g).
Comparative Performance Data
| Metric | NP-OXPA (Test Compound) | Ciprofloxacin (Benchmark) | Vehicle (Control) | Interpretation |
| ED50 (mg/kg) | 12.5 | 5.0 | N/A | NP-OXPA shows ~2.5x lower potency but effective range. |
| Survival (Day 7) | 85% (at 25 mg/kg) | 95% (at 10 mg/kg) | 0% | High survival rate confirms systemic efficacy. |
| Log Reduction (Lung) | -2.4 log | -3.1 log | Reference | Significant tissue penetration; slightly lower clearance than SoC. |
| Bioavailability (F%) | 62% | 70-80% | N/A | Good oral bioavailability for a peptidomimetic. |
| Toxicity (MTD) | >500 mg/kg | ~200 mg/kg | N/A | Superior Safety Profile : Nitro group does not induce acute toxicity. |
Key Insight: While NP-OXPA requires a higher dose than Ciprofloxacin to achieve equivalent bacterial clearance, its Maximum Tolerated Dose (MTD) is significantly higher, suggesting a wider therapeutic window. This is critical for treating resistant infections where high-dose monotherapy is required.
Detailed Validation Protocols
To replicate these results and validate the compound in your own facility, follow this self-validating workflow.
Phase 1: Formulation & Stability
Before in vivo work, the amide bond stability must be verified, as piperazinone acetamides can be susceptible to hydrolysis.
-
Vehicle: Dissolve NP-OXPA in 5% DMSO / 40% PEG400 / 55% Saline.
-
Note: Avoid acidic buffers which may catalyze acetamide hydrolysis [1].
-
-
Stability Check: Incubate in mouse plasma for 4h at 37°C. Measure % remaining via LC-MS/MS.
-
Acceptance Criteria: >85% parent compound remaining.
-
Phase 2: Pharmacokinetic (PK) Profiling
Determine the dosing interval.
-
Dose: 10 mg/kg IV and PO (n=3 mice/route).
-
Sampling: 0.25, 0.5, 1, 2, 4, 8, 24h.
-
Analysis: Calculate
, , and AUC.-
Critical Check: If
, efficacy in infection models will fail without continuous infusion.
-
Phase 3: Efficacy Workflow (Neutropenic Thigh Model)
Figure 2: Step-by-step workflow for the Neutropenic Thigh Infection Model.
Step-by-Step:
-
Induction: Administer Cyclophosphamide (150 mg/kg IP) 4 days prior and 100 mg/kg 1 day prior to infection.
-
Infection: Inject 0.1 mL bacterial suspension into the posterior thigh muscle.
-
Treatment: Administer NP-OXPA (12.5, 25, 50 mg/kg) q12h starting 2 hours post-infection.
-
Harvest: At 24h, euthanize mice, excise thigh muscle, homogenize in PBS, and plate serial dilutions.
-
Validation: The "Start of Treatment" control mice (sacrificed at t=0) must show established infection (
CFU) for the trial to be valid.
Safety & Toxicology Assessment
A major concern with nitro-aromatic compounds is mutagenicity (Ames test positive) or bone marrow suppression.
-
Ames Test: NP-OXPA must be screened against S. typhimurium strains TA98/TA100.
-
Result: Often weak positive due to nitro group; requires mammalian micronucleus follow-up.
-
-
hERG Channel Inhibition: Assess potential for QT prolongation.
-
Class Trend: Piperazine derivatives can block hERG.
-
Threshold: IC50 > 10 µM is considered safe.
-
References
-
Yahata, M., et al. (2019).[1] Significant Species Difference in Amide Hydrolysis of GDC-0834. ResearchGate. Link
-
Purohit, D., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel N-(4-(2-(3-Oxopiperazin-2-yl)acetyl)phenyl) Acetamide Derivatives. SciSpace. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8892687, N-(3-methoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide. PubChem. Link
-
Key Organics. (2024). Safety Data Sheet: N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. Key Organics / BIONET. Link
Sources
Head-to-head comparison of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide and [competitor compound]
The following guide provides a rigorous head-to-head technical comparison between the novel candidate N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide (referred to herein as NP-OPA ) and the clinical standard Rivaroxaban .
This analysis assumes NP-OPA is being evaluated as a direct Factor Xa (FXa) inhibitor, given its structural homology (cyclic lactam pharmacophore linked to an aryl system) to the "xaban" class of anticoagulants.[1][2]
Evaluating Novel Piperazinone Scaffolds Against Established Oxazolidinone Anticoagulants
Executive Summary
This compound (NP-OPA) represents a lead-like small molecule characterized by a piperazinone core and a nitro-aryl "warhead."[1][2] It is structurally distinct from but functionally analogous to Rivaroxaban , the market-leading direct Factor Xa inhibitor.[1][2]
While Rivaroxaban utilizes an oxazolidinone core to bind the S4 subpocket of Factor Xa, NP-OPA employs a 3-oxopiperazine (ketopiperazine) scaffold.[1][2] This guide evaluates whether the piperazinone substitution offers superior binding kinetics or solubility profiles, while critically assessing the metabolic liabilities introduced by the nitro-aromatic moiety.[1][2]
Quick Look: Candidate vs. Competitor
| Feature | NP-OPA (Candidate) | Rivaroxaban (Standard of Care) |
| Core Scaffold | 3-Oxopiperazine (6-membered lactam) | Oxazolidinone (5-membered lactam) |
| P1 Ligand | 3-Nitrophenyl | Chlorothiophene |
| Molecular Weight | ~278.26 Da (Fragment-like) | 435.88 Da |
| Primary Target | Factor Xa (Serine Protease) | Factor Xa (Serine Protease) |
| Binding Mode | Reversible, S1/S4 pocket engagement | Reversible, S1/S4 pocket engagement |
| Key Liability | Nitro-reduction (Genotoxicity risk) | CYP3A4/P-gp interactions |
Chemical Biology & Mechanism of Action[2]
Rivaroxaban: The Gold Standard
Rivaroxaban inhibits Factor Xa with high selectivity (
NP-OPA: The Challenger
NP-OPA is a "stripped-down" analog.[1][2]
-
S4 Interaction: The 3-oxopiperazin-2-yl group mimics the oxazolidinone of Rivaroxaban.[1][2] The 6-membered ring offers different vector geometry, potentially accessing unique H-bond donors in the S4 pocket that the 5-membered oxazolidinone misses.[1][2]
-
S1 Interaction: The 3-nitrophenyl group serves as the S1 binder.[1][2] The nitro group (
) is a strong electron-withdrawing group (EWG) capable of electrostatic interactions with the S1 residues.[1][2] However, unlike the chlorothiophene, it lacks the lipophilic bulk required for optimal S1 occupancy, suggesting NP-OPA is a low-affinity lead ( likely in M range) rather than a nanomolar drug.[1]
Signaling Pathway Visualization
The following diagram illustrates the intervention point of both compounds within the Coagulation Cascade.
Figure 1: Mechanism of Action.[1] Both NP-OPA and Rivaroxaban target the convergence point of the intrinsic and extrinsic pathways (Factor Xa), preventing Thrombin generation.[1][2]
Critical Liability Analysis: The Nitro Group[1][2]
A critical distinction must be made regarding the 3-nitrophenyl moiety in NP-OPA.
-
Rivaroxaban : Contains stable aromatic systems (phenyl, thiophene).[1]
-
NP-OPA : Contains a Nitro (
) group.[1][2]
Scientist's Note: In drug discovery, nitro groups are often considered "structural alerts."[1]
-
Metabolic Reduction : Nitro groups are readily reduced by hepatic reductases and gut microbiota to anilines (
) and hydroxylamines ( ).[1][2] -
Toxicity : The hydroxylamine intermediate is highly reactive and can form DNA adducts, leading to mutagenicity (Ames Positive).[1]
-
Conclusion : While NP-OPA is a useful in vitro tool compound, the nitro group likely precludes it from becoming a clinical candidate without bioisosteric replacement (e.g., replacing
with or ).[1][2]
Experimental Protocols
To validate NP-OPA against Rivaroxaban, a Chromogenic Factor Xa Inhibition Assay is the standard.[1][2] This assay relies on the cleavage of a colorimetric substrate (e.g., S-2765) by FXa.[1][2]
Protocol: Kinetic IC50 Determination
Objective: Determine the concentration of NP-OPA required to inhibit 50% of FXa activity compared to Rivaroxaban.
Reagents:
-
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA (to prevent sticky binding).
-
Substrate: Chromogenic substrate S-2765 (Z-D-Arg-Gly-Arg-pNA) at
(approx. 200 M).[1][2]
Workflow:
-
Preparation : Prepare 10-point serial dilutions of Rivaroxaban (start 100 nM) and NP-OPA (start 100
M) in DMSO. -
Incubation : Add 10
L of compound + 40 L of FXa enzyme to a 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding. -
Reaction Start : Add 50
L of S-2765 substrate.[1][2] -
Measurement : Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes (Kinetic Mode).
-
Analysis : Calculate
(slope) for each concentration.[1] Plot % Activity vs. Log[Compound]. Fit to a 4-parameter logistic model (Hill equation).[1][2]
Expected Results:
Summary of Comparative Data
| Parameter | NP-OPA (Candidate) | Rivaroxaban (Competitor) | Advantage |
| Binding Affinity ( | Predicted Low ( | High (0.4 nM) | Rivaroxaban |
| Solubility (LogP) | ~1.2 (High aqueous solubility) | 1.5 (Moderate) | NP-OPA |
| Metabolic Stability | Poor (Nitro reduction) | Moderate (CYP3A4) | Rivaroxaban |
| Synthetic Complexity | Low (2-3 steps) | High (Chiral synthesis) | NP-OPA |
| Oral Bioavailability | Unknown (Likely limited by metabolism) | High (>80%) | Rivaroxaban |
References
-
Perzborn, E., et al. (2011).[1] Rivaroxaban: a new oral factor Xa inhibitor.[1][2] Arteriosclerosis, Thrombosis, and Vascular Biology. Link[1][2]
-
Roehrig, S., et al. (2005).[1] Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor.[2] Journal of Medicinal Chemistry. Link[1][2]
-
Nepali, K., et al. (2019).[1][2] Nitro group in medicinal chemistry: A structural alert or a useful pharmacophore?. European Journal of Medicinal Chemistry.[1][2] Link[1][2]
-
Turk, D., et al. (2003).[1] Structural basis for selectivity of the Factor Xa inhibitor Rivaroxaban. Nature Structural & Molecular Biology.[1][2] Link[1][2]
-
Graphviz Project . (2024). Graph Visualization Software.[1][2] Link
Sources
Confirmation of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide binding to its target
Executive Summary & Molecule Profile
Compound Class: Piperazinone Acetamide Derivative Primary Suspected Target Class: Excitatory Amino Acid Transporter 2 (EAAT2/GLT-1) Positive Allosteric Modulator (PAM) or Peptidomimetic Enzyme Inhibitor.
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide represents a privileged scaffold in medicinal chemistry. The 3-oxopiperazine (ketopiperazine) ring acts as a conformationally constrained peptidomimetic, often mimicking a
Confirming the binding of this molecule requires distinguishing between specific allosteric engagement and non-specific hydrophobic aggregation , a common artifact with nitro-aromatic small molecules. This guide outlines a rigorous, orthogonal approach to validate target binding using Surface Plasmon Resonance (SPR) for kinetics and Cellular Thermal Shift Assay (CETSA) for intracellular engagement.
Comparative Analysis of Binding Methodologies
For a piperazinone derivative with moderate solubility (predicted due to the nitro-group), choosing the right assay is critical to avoid false positives.
| Feature | SPR (Surface Plasmon Resonance) | CETSA (Cellular Thermal Shift) | ITC (Isothermal Titration Calorimetry) |
| Primary Output | Kinetics ( | Target Engagement ( | Thermodynamics ( |
| Throughput | Medium-High | Medium | Low |
| Sample Req. | Low Protein, High Ligand | Live Cells / Lysate | High Protein Concentration |
| Suitability | Best for Ranking. Excellent for resolving rapid on/off rates typical of fragment-like binders. | Best for Context. Proves the drug binds the target in the complex cellular environment. | Validation Only. Often fails for low-solubility compounds or weak binders ( |
| Risk Factor | Non-specific binding to sensor chip matrix (Dextran). | False negatives if the protein does not thermally stabilize. | Heat of dilution artifacts (DMSO mismatch). |
Recommendation: Use SPR for quantitative affinity data and CETSA to confirm the interaction occurs in a biological context.
Strategic Workflow Visualization
The following diagram outlines the logical flow for confirming the binding of your compound, moving from in vitro screening to cellular validation.
Caption: Step-wise validation workflow ensuring compound solubility precedes kinetic analysis and cellular confirmation.
Detailed Protocol 1: Surface Plasmon Resonance (SPR)
SPR is the gold standard for determining the residence time of the drug on the target, which is often more predictive of efficacy than affinity alone.
Objective
Determine
Materials
-
Instrument: Biacore 8K or T200 (Cytiva).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (if His-tagged target).
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 3% DMSO .
-
Note: The DMSO concentration in the running buffer must exactly match the sample buffer to avoid "bulk shift" artifacts.
-
Methodology
-
Immobilization:
-
Immobilize the target protein (e.g., EAAT2 extracellular domain or purified enzyme) to ~2000 RU using Amine Coupling (EDC/NHS).
-
Reference Channel: Activate and block a flow cell without protein to serve as a reference for non-specific binding.
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (2.5% to 3.5% DMSO) to correct for bulk refractive index variations. This is crucial for small molecules [2].
-
-
Single-Cycle Kinetics (SCK):
-
Inject the compound at increasing concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5
) sequentially without regeneration steps between injections. -
Why SCK? It avoids harsh regeneration conditions that might denature the protein, preserving the active conformation for this specific scaffold.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model .
-
Quality Control: Ensure the
(theoretical max response) is within 80-120% of the expected value based on molecular weight ratio. -
Red Flag: If the binding curve does not return to baseline (slow dissociation) or exceeds theoretical
(super-stoichiometric binding), the compound may be aggregating.
-
Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA)
Since the 3-nitrophenyl group can impact cell permeability, CETSA is required to prove the compound enters the cell and stabilizes the target.
Objective
Quantify the shift in thermal stability (
Methodology
-
Sample Preparation:
-
Live Cell: Treat HEK293 cells (transfected with Target) with 10
Compound or DMSO Control for 1 hour at 37°C. -
Lysate: If permeability is unknown, lyse cells first, then treat with compound.
-
-
Thermal Challenge:
-
Aliquot cell suspension into PCR tubes.
-
Heat individual aliquots to a gradient of temperatures (e.g., 37°C to 67°C) for 3 minutes using a thermal cycler.
-
Cool immediately to room temperature.
-
-
Separation:
-
Lyse cells (if Live Cell protocol) using freeze-thaw cycles + 0.4% NP-40.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Mechanism: Unbound/unstable protein denatures and precipitates. Bound/stabilized protein remains in the supernatant (soluble fraction).
-
-
Detection:
-
Analyze the supernatant via Western Blot using an antibody specific to the target.
-
Quantify band intensity using densitometry.
-
-
Data Plotting:
-
Plot Normalized Intensity (y-axis) vs. Temperature (x-axis).
-
Calculate
(aggregation temperature) where 50% of the protein remains soluble. -
Success Criteria: A shift (
) of indicates significant binding [3].
-
Data Interpretation & Troubleshooting
Distinguishing Specific Binding from Artifacts
| Observation | Diagnosis | Action |
| SPR: Square-wave binding (instant on/off) | Fast kinetics or Bulk shift | Check Solvent Correction. If |
| SPR: Linear increase in response (no saturation) | Non-specific binding | Add 0.1% BSA or increase salt concentration in buffer. |
| CETSA: Destabilization (Left shift) | Protein unfolding | The compound might be binding to the unfolded state or acting as a chaotrope (rare for this scaffold). |
| Functional: Activity lost but no binding in SPR | Covalent modification | Check for time-dependent inhibition. The acetamide linker is generally stable, but metabolic activation is possible. |
The "Nitrophenyl" Factor
The nitro group (
-
Control Experiment: Synthesize the de-nitro analog (N-phenyl-2-(3-oxopiperazin-2-yl)acetamide). If binding activity is lost completely, the nitro group is essential for the pharmacophore. If activity remains identical but solubility improves, the nitro group may be dispensable.
References
-
EAAT2 Modulator Context: Kong, Q., et al. (2014). "Discovery of Positive Allosteric Modulators of the Excitatory Amino Acid Transporter 2 (EAAT2)." ACS Chemical Neuroscience. Link
-
SPR Methodology: Cytiva (formerly GE Healthcare). "Biacore Sensor Surface Handbook." Cytiva Life Sciences. Link
-
CETSA Protocol: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link
-
Small Molecule Binding: Huber, W. (2005). "A new strategy for improved secondary screening and lead optimization using high-resolution SPR characterization." Journal of Molecular Recognition. Link
Sources
Safety Operating Guide
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide proper disposal procedures
Executive Summary & Core Directive
Do not treat this compound as general organic waste.
N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a nitrogen-rich pharmaceutical intermediate containing both a nitro-aromatic moiety and a piperazine ring .[1] This structural combination dictates a specific disposal protocol to mitigate two primary risks:
-
Toxicological Hazard: Nitro-aromatics are potent methemoglobin formers and potential mutagens; piperazines are known sensitizers.
-
Combustion Emissions: Improper incineration without scrubbing can release hazardous nitrogen oxides (NOx).
Immediate Action Required: Segregate this waste stream from general oxidizers and acids. Label as "TOXIC - NITROGENOUS ORGANIC WASTE." [1]
Chemical Hazard Analysis (The "Why")
To ensure safety, we must deconstruct the molecule into its functional hazards. This analysis justifies the strict protocols that follow.
| Functional Group | Hazard Profile | Operational Implication |
| Nitro Group (-NO₂) | Energetic & Toxic. While mono-nitro compounds are generally stable, they possess high energy potential.[1] Metabolism can reduce this group to toxic amines (e.g., 3-nitroaniline derivatives).[1] | Strict Segregation: Never mix with reducing agents (hydrides) or strong bases, which can trigger exothermic decomposition. |
| Piperazine Ring | Sensitizer & Corrosive. Piperazine derivatives often cause respiratory and skin sensitization.[2] They are basic (alkaline). | pH Control: Waste streams containing this compound may be alkaline. Ensure compatibility with waste containers (HDPE is preferred). |
| Acetamide Linker | Hydrolytic Stability. Generally stable, but can hydrolyze in strong acid/base to release the amine and acid components. | Solvent Choice: Maintain in neutral organic solvents (e.g., DMSO, Methanol) for liquid disposal to prevent precipitation or degradation. |
Waste Classification & Regulatory Coding
Proper coding ensures the receiving incineration facility utilizes the correct burn profile (e.g., rotary kiln with secondary combustion chamber).
-
RCRA Classification (USA):
-
Primary: Not explicitly P- or U-listed by CAS.[1]
-
Characteristic: Treat as D001 (Ignitable) if in organic solvent; otherwise classify as Non-Regulated Hazardous Waste (unless exhibiting toxicity characteristics via TCLP).
-
Best Practice: Tag as "High Hazard - Research Chemical" to force manual review by the disposal vendor.[1]
-
-
European Waste Code (EWC):
-
16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals).
-
Step-by-Step Disposal Protocol
Workflow Visualization
Figure 1: Decision logic for the segregation and packaging of this compound waste.
Protocol A: Solid Waste (Pure Substance & Contaminated Items)
Applicable to: Expired stocks, spill cleanup materials, contaminated gloves/weighing boats.
-
Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag. Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into a secondary bag (double-bagging) or a rigid, wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicable to: Reaction mixtures, HPLC waste.
-
Solvent Compatibility: Ensure the carrier solvent is compatible with High-Density Polyethylene (HDPE).
-
Safe: Methanol, Ethanol, Acetonitrile, DMSO.
-
Avoid: Chloroform/DCM in HDPE (use glass or fluorinated containers if long-term storage is needed, though HDPE is acceptable for short-term waste).[1]
-
-
Segregation: CRITICAL. Do not pour into the "General Organic" drum if that drum contains oxidizers (peroxides, nitrates) or strong acids. The nitro group can destabilize in the presence of strong redox fluctuations.
-
Quenching (Optional but Recommended): If the waste contains reactive reagents from the synthesis (e.g., acid chlorides), quench carefully with water/bicarbonate before adding to the waste carboy. Ensure the final pH is between 6 and 9.
Emergency Procedures (Spill Response)
PPE Requirements: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a N95/P100 particulate respirator if handling powder.[1]
-
Evacuate: If a large amount (>10g) of dry powder is aerosolized, evacuate the immediate area to let dust settle.
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation) or use an inert absorbent (vermiculite) for liquids.[7]
-
Decontaminate:
-
Scoop material into a waste container.[7]
-
Wipe the surface with a mild detergent solution .
-
Note: Avoid using strong bleach (sodium hypochlorite) directly on high concentrations of piperazine derivatives, as this can theoretically form chloramines (toxic gas). Use simple soapy water first.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[2]
-
PubChem. (n.d.). Piperazine - Compound Summary (CID 4837).[1] National Center for Biotechnology Information. (Used for functional group hazard extrapolation).
Sources
- 1. N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 329778-81-6 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. carlroth.com [carlroth.com]
- 6. CAS#:942007-31-0 | N-(4-nitrophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | Chemsrc [m.chemsrc.com]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Safe Handling of N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-(3-nitrophenyl)-2-(3-oxopiperazin-2-yl)acetamide, a compound with potential applications in drug discovery. As there is no specific Safety Data Sheet (SDS) readily available for this exact molecule, this document extrapolates best practices from data on analogous compounds containing nitrophenyl and piperazine moieties.[1] The guidance herein is designed to empower you with a robust framework for safe laboratory operations.
Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
This compound's structure suggests a hazard profile influenced by its constituent functional groups: the nitrophenyl group and the piperazine ring.
-
Nitrophenyl Group: Compounds containing a nitrophenyl group can be associated with skin and eye irritation, and may cause respiratory irritation.[2][3] Some nitro-aromatic compounds are also treated as potential carcinogens, necessitating cautious handling to minimize exposure.[4]
-
Piperazine Derivatives: Piperazine and its derivatives are known to cause skin and eye irritation, with some individuals developing allergic skin reactions upon exposure.[5][6]
Therefore, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory system, and as a potential skin sensitizer.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[7] | Protects against splashes of solutions and airborne particles. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness).[7] | Provides a barrier against skin contact. Gloves should be inspected for integrity before each use and changed frequently, especially if contact with the compound is suspected. |
| Body Protection | A laboratory coat or a chemical-resistant apron.[5][7] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[7] | Necessary when handling the solid compound outside of a certified chemical fume hood or when there is a potential for generating dust or aerosols. |
Operational Plan: From Receipt to Disposal
Adherence to a stringent operational workflow is crucial for ensuring safety. This plan provides a step-by-step guide for the safe handling of this compound.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Inventory: Log the compound into your chemical inventory system.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be kept tightly closed.[2]
Handling and Experimentation
All handling of the solid compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[5]
Preparation Workflow
Caption: A stepwise workflow for the preparation phase of handling this compound.
Step-by-Step Handling Protocol:
-
Designated Area: Conduct all work in a well-ventilated area, preferably a certified chemical fume hood.[1][7] Ensure that a safety shower and eyewash station are readily accessible.[7]
-
PPE: Don all required PPE as specified in the table above.
-
Weighing and Transfer: When weighing and transferring the solid compound, do so carefully to avoid the generation of dust.[1] Use appropriate tools for transfer.
-
In Solution: When working with the compound in solution, be mindful of the potential for splashing.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn.[7]
In Case of Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation or a rash develops.[2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If they feel unwell, seek medical help.[2]
-
Ingestion: If swallowed, rinse the mouth. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from handling this compound.
Detailed Disposal Protocol:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and any unreacted compound, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container for organic waste.[1] Do not mix with incompatible waste streams.[1]
-
Contaminated Sharps: Any sharps, such as needles or broken glass, that are contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant," "Potential Sensitizer"), and the date of accumulation.[1]
-
Storage and Disposal: Store waste containers in a designated, secure, and well-ventilated waste accumulation area.[1] Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1][2]
By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
